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  • Product: 2-Bromoheptanoic acid
  • CAS: 2624-01-3

Core Science & Biosynthesis

Foundational

2-Bromoheptanoic Acid (CAS 2624-01-3): Physicochemical Profiling, Synthetic Workflows, and Applications in Rational Drug Design

Executive Summary & Strategic Importance As a Senior Application Scientist in early-stage drug discovery, I frequently leverage 2-bromoheptanoic acid as a highly versatile α -halogenated carboxylic acid building block. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage 2-bromoheptanoic acid as a highly versatile α -halogenated carboxylic acid building block. Its bifunctional nature—comprising a highly reactive α -bromine atom and a terminal carboxylic acid—makes it an indispensable intermediate. It is primarily utilized in the synthesis of chiral active pharmaceutical ingredients (APIs), complex lipid analogs, and advanced heterocyclic scaffolds such as thiazolidinediones.

This technical guide deconstructs the physicochemical properties, mechanistic pathways, and field-proven synthetic protocols associated with 2-bromoheptanoic acid, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling & Molecular Dynamics

Understanding the baseline physical properties of a building block is the first step in designing robust synthetic workflows and predicting its behavior in biological assays. 2-Bromoheptanoic acid presents a unique amphiphilic-like profile due to its hydrophobic hexyl chain and polar α -bromo carboxylic acid headgroup.

Table 1: Key Physicochemical Properties
PropertyValueReference Source
Molecular Weight 209.08 g/mol 1
Exact Mass 208.00989 Da1
XLogP3 2.91
Topological Polar Surface Area 37.3 Ų1
Rotatable Bonds 51
Hydrogen Bond Donors / Acceptors 1 / 21

Causality Insight: The XLogP3 value of 2.9 dictates its partitioning behavior, making it highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) while exhibiting limited aqueous solubility. This lipophilicity is highly advantageous during biphasic extraction protocols. Furthermore, the Topological Polar Surface Area (TPSA) of 37.3 Ų is well within the Lipinski limits for membrane permeability, a crucial factor when its derivatives are evaluated in whole-cell assays.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 2-bromoheptanoic acid stems from two distinct reactive sites:

  • Nucleophilic α -Substitution ( SN​2 ): The bromine atom at the C2 position is highly activated. The adjacent electron-withdrawing carbonyl group lowers the LUMO energy of the C-Br σ∗ orbital, stabilizing the transition state for SN​2 nucleophilic attack. This allows for the facile introduction of amines, azides, or thiols to generate non-natural amino acids or thioethers.

  • Esterification and Derivatization: The carboxylic acid readily undergoes Fischer esterification. For instance, reaction with ethanol or methanol yields ethyl/methyl 2-bromoheptanoate, volatile intermediates ideal for GC-MS monitoring and subsequent coupling reactions 2.

Reactivity A Heptanoic Acid (Precursor) B 2-Bromoheptanoic Acid (Core Intermediate) A->B Br2, PCl3 (HVZ Reaction) C Methyl/Ethyl 2-bromoheptanoate (Esterification) B->C ROH, H+ Catalysis E Chiral Amino Acids (SN2 Displacement) B->E NH3 / Chiral Amines D Thiazolidinedione Derivatives (Drug Candidates) C->D KSCN, Hydrazines

Chemical reactivity network of 2-bromoheptanoic acid and its derivatives.

Synthetic Workflows & Self-Validating Protocols

Biocatalytic Resolution for Chiral APIs

In modern drug development, enantiopurity is critical. While traditional Hell-Volhard-Zelinsky (HVZ) bromination of heptanoic acid yields a racemic mixture, advanced biocatalytic methods provide access to enantiopure (S)-2-bromoheptanoic acid. Utilizing Baker's Yeast (BY) fermentation or cloned enoate reductases (e.g., Old Yellow Enzymes) to reduce α -bromoenoates yields the (S)-enantiomer with an enantiomeric excess (ee) of >96% 3. This biocatalytic approach avoids the severe chemical waste associated with classical kinetic resolution.

Workflow Substrate Substrate Prep (Z)-alpha-bromoenoate Biocat Biocatalysis Baker's Yeast / Enoate Reductase Substrate->Biocat Extract Extraction Organic Phase Separation Biocat->Extract Analysis Analysis Extract->Analysis

Workflow for the biocatalytic preparation of enantiopure (S)-2-bromoheptanoic acid.

Protocol: Synthesis of Methyl 2-Bromoheptanoate

This protocol describes the acid-catalyzed esterification of 2-bromoheptanoic acid, a necessary step for generating lipophilic intermediates for downstream thiazolidinedione synthesis 4.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, dissolve 150 g (0.72 mol) of 2-bromoheptanoic acid in 70 g (2.2 mol) of absolute methanol. Add 250 mL of ethylene chloride as a co-solvent. Causality Insight: The excess methanol drives the equilibrium toward ester formation (Le Chatelier's Principle), while ethylene chloride provides a suitable reflux temperature and solubilizes the growing lipophilic ester product.

  • Catalysis: Slowly add 3 mL of concentrated sulfuric acid ( H2​SO4​ ). Causality Insight: H2​SO4​ protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the alcohol.

  • Reflux: Heat the mixture under reflux for 11 hours to ensure maximum conversion.

  • Quenching & Phase Separation: Dilute the mixture with deionized water and transfer to a separatory funnel. Isolate the heavier organic layer.

  • Neutralization (Self-Validating Step): Wash the organic layer with saturated aqueous sodium carbonate ( Na2​CO3​ ). Validation Check: The cessation of CO2​ gas evolution (bubbling) serves as a self-validating visual indicator that all unreacted carboxylic acid and the H2​SO4​ catalyst have been completely neutralized. If bubbling persists, the wash must be repeated.

  • Drying & Purification: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter, remove the solvent under reduced pressure, and purify via vacuum distillation (b.p. 87-88°C at 6 mmHg).

Applications in Rational Drug Design

Beyond serving as a simple alkylating agent, 2-bromoheptanoic acid is a cornerstone in the synthesis of complex heterocyclic APIs and advanced chemical transformations:

  • Thiazolidinedione Derivatives: By reacting methyl or ethyl 2-bromoheptanoate with potassium thiocyanate, chemists generate thiocyanoesters. These intermediates are subsequently treated with hydrazine hydrate to yield 2,4-thiazolidinedione-2-azines4. Thiazolidinedione scaffolds are highly prized in medicinal chemistry, historically serving as peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.

  • Oxidative Transformations: Advanced methodologies utilizing NaBrO3​/NaHSO3​ reagents have demonstrated the ability to oxidize ethers and alkenes directly into α -brominated esters like ethyl 2-bromoheptanoate, showcasing the versatility of these halogenated scaffolds in complex organic transformations 5.

References

  • PubChem. "2-Bromoheptanoic acid | C7H13BrO2 | CID 17503" - National Institutes of Health (NIH). URL: [Link]

  • PubChem. "Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333" - National Institutes of Health (NIH). URL:[Link]

  • Brenna, E., et al. "Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients" - ACS Publications. URL:[Link]

  • "SYNTHESIS OF 2,4-THIAZOLIDINEDIONE-2-AZINES AND 2,4-THIAZOLIDINEDIONE-2-DIMETHYLHYDRAZONES FROM THIOCYANOESTERS AND HYDRAZINES" - Canadian Science Publishing. URL:[Link]

  • Sakaguchi, S., et al. "Oxidation of Diols and Ethers by NaBrO3/NaHSO3 Reagent" - Oxford Academic / Bulletin of the Chemical Society of Japan. URL:[Link]

Sources

Exploratory

Spectroscopic Profiling of 2-Bromoheptanoic Acid: A Comprehensive Technical Guide to NMR and IR Characterization

Executive Summary 2-Bromoheptanoic acid (C₇H₁₃BrO₂) is a critical chiral intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including therapeutic agents for non-insulin-depende...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromoheptanoic acid (C₇H₁₃BrO₂) is a critical chiral intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including therapeutic agents for non-insulin-dependent type 2 diabetes mellitus (T2DM) . Accurate structural verification of this alpha-halogenated carboxylic acid is paramount for downstream enantioselective biotransformations, such as those mediated by enoate reductases. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2-bromoheptanoic acid, detailing the causality behind its spectral fingerprints and providing field-validated experimental protocols.

Molecular Architecture and Spectroscopic Causality

The structural framework of 2-bromoheptanoic acid consists of a seven-carbon aliphatic chain terminating in a carboxylic acid, with a bromine atom substituted at the alpha position (C2). This specific architecture dictates its spectroscopic behavior:

  • Electronegativity and Deshielding: The highly electronegative bromine atom and the carbonyl group exert a strong combined electron-withdrawing effect (inductive effect, -I). This severely deshields the C2 proton and carbon, shifting them significantly downfield in NMR spectra compared to standard unhalogenated aliphatic chains.

  • Hydrogen Bonding: The carboxylic acid moiety readily forms intermolecular hydrogen-bonded dimers in non-polar solvents and neat states. This phenomenon drastically alters the vibrational modes of the O-H and C=O bonds in IR spectroscopy, leading to characteristic peak broadening and wavenumber shifts .

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-bromoheptanoic acid in CDCl₃ is defined by the pronounced downfield shift of the alpha-proton and the complex multiplet splitting of the aliphatic chain.

Table 1: ¹H NMR Spectral Data for 2-Bromoheptanoic Acid (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.AssignmentCausality / Mechanistic Note
11.00 – 12.00Broad singlet (br s)-1H-COOHHighly deshielded due to acidic nature; broadness results from rapid chemical exchange with trace moisture.
4.24Triplet (t)7.41HH-C(2)Deshielded by adjacent Br and C=O; split into a triplet by the two protons on the C3 carbon.
2.12 – 1.92Multiplet (m)-2H-CH₂- (C3)Proximity to the chiral center at C2 induces magnetic inequivalence and complex diastereotopic splitting.
1.50 – 1.30Multiplet (m)-6H-CH₂- (C4, C5, C6)Overlapping aliphatic methylene protons with similar magnetic environments.
0.90Triplet (t)6.63H-CH₃ (C7)Terminal methyl group, split by the adjacent C6 methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a distinct resonance for each of the seven carbons, validating the carbon backbone integrity and revealing subtle stereoelectronic effects like the gamma-gauche effect.

Table 2: ¹³C NMR Spectral Data for 2-Bromoheptanoic Acid (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Note
174.9C1 (C=O)Carbonyl carbon; highly deshielded by sp² hybridization and oxygen electronegativity.
45.6C2 (CH-Br)Alpha-carbon; shifted downfield (~20 ppm higher than unhalogenated analogs) due to the -I effect of Br.
34.6C3 (-CH₂-)Beta-carbon; experiences moderate inductive deshielding from the alpha-center.
30.9C5 (-CH₂-)Standard bulk aliphatic methylene carbon.
22.2C6 (-CH₂-)Penultimate methylene carbon, shielded by proximity to the terminal methyl group.
20.6C4 (-CH₂-)Gamma-carbon; experiences an upfield shift due to the steric gamma-gauche effect from the C2 bromine atom.
13.7C7 (-CH₃)Terminal methyl carbon; most shielded carbon in the molecule.

Infrared (IR) Spectroscopy Profiling

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid orthogonal validation of the functional groups. The spectrum is dominated by the carboxylic acid dimer vibrations and the carbon-halogen stretch .

Table 3: Key FTIR Vibrational Modes for 2-Bromoheptanoic Acid (Neat, ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Note
3300 – 2500Strong, BroadO-H StretchExtensive intermolecular hydrogen bonding in the neat liquid state weakens the O-H bond, broadening the peak significantly.
2955, 2860MediumC-H StretchAsymmetric and symmetric stretching of the aliphatic -CH₂- and -CH₃ groups.
1715Strong, SharpC=O StretchCarbonyl stretch; slightly shifted compared to isolated ketones due to conjugation-like effects in the hydrogen-bonded dimer.
1460MediumC-H BendScissoring deformation of the aliphatic methylene groups.
650 – 600Weak to MedC-Br StretchHeavy atomic mass of the bromine atom drops the stretching frequency deep into the fingerprint region.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be adhered to during data acquisition.

Self-Validating NMR Acquisition Protocol

This workflow utilizes an internal standard and precise relaxation parameters to guarantee quantitative reliability.

  • Sample Dissolution: Weigh exactly 20.0 mg of 2-bromoheptanoic acid. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-protic, lockable solvent environment that prevents chemical exchange with the -COOH proton. TMS serves as a zero-point reference, ensuring chemical shift accuracy.

  • Sample Transfer & Shimming: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure a solvent column height of exactly 4.0 cm.

    • Causality: A standardized 4.0 cm height minimizes magnetic field distortions at the edges of the receiver coil, optimizing the shimming process for sharp, highly resolved peaks.

  • ¹H NMR Acquisition: Tune the probe to 400 MHz. Set a spectral width of 12 ppm, a relaxation delay (D1) of 1.5 seconds, and acquire 16 scans.

    • Causality: The 1.5s D1 ensures complete longitudinal relaxation (T1) of the aliphatic protons, making the final integration values strictly proportional to the number of protons (self-validating the 1:1:2:6:3 ratio).

  • ¹³C NMR Acquisition: Tune to 100 MHz. Utilize a WALTZ-16 composite pulse decoupling sequence. Acquire 1024 scans with a D1 of 2.0 seconds.

    • Causality: ¹³C has a low natural abundance (1.1%). The extended scan count and decoupling sequence are mandatory to resolve the quaternary carboxyl carbon (C1) without multiplet splitting from attached protons.

Self-Validating FTIR-ATR Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Background subtraction is a critical self-validation step that removes dynamic atmospheric water vapor and CO₂ interferences, preventing false peaks in the 3000 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Apply 1-2 drops of neat 2-bromoheptanoic acid directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Spectrum Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Causality: 32 scans optimize the signal-to-noise ratio, clearly defining the broad O-H stretch against the baseline noise without excessive acquisition time.

  • Data Processing: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: The penetration depth of the IR evanescent wave in ATR is wavelength-dependent. Correction ensures the relative peak intensities accurately reflect standard transmission spectra.

Analytical Logic and Workflow Visualization

The structural validation of 2-bromoheptanoic acid relies on a convergent logic model. NMR provides the connectivity and electronic environment of the carbon backbone, while IR provides orthogonal confirmation of the functional groups (specifically the hydrogen-bonded carboxylate).

AnalyticalWorkflow SamplePrep Sample Preparation (CDCl3 / Neat Liquid) NMR_Acq NMR Acquisition (400 MHz 1H / 100 MHz 13C) SamplePrep->NMR_Acq IR_Acq FTIR Acquisition (ATR Diamond Crystal) SamplePrep->IR_Acq DataProcess Data Processing & Integration (Phase, Baseline, ATR Correct) NMR_Acq->DataProcess IR_Acq->DataProcess Validation Orthogonal Cross-Validation (Shift Data vs. IR Functional Groups) DataProcess->Validation Verification Final Structure Verification (2-Bromoheptanoic Acid) Validation->Verification

Fig 1: Spectroscopic workflow for structural validation of 2-bromoheptanoic acid.

References

  • Title: Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 2-Bromoheptanoic acid | C7H13BrO2 | CID 17503 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 2-bromoheptanoic acid Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Foundational

The Role of 2-Bromoheptanoic Acid as a Chemical Building Block: A Technical Guide for Drug Development

As a Senior Application Scientist in pharmaceutical synthesis, I frequently design workflows that require versatile, bifunctional aliphatic building blocks. 2-Bromoheptanoic acid (2-BHA) stands out as a highly strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical synthesis, I frequently design workflows that require versatile, bifunctional aliphatic building blocks. 2-Bromoheptanoic acid (2-BHA) stands out as a highly strategic intermediate in the design of complex active pharmaceutical ingredients (APIs). By possessing both an electrophilic alpha-carbon (activated by a bromide leaving group) and a terminal carboxylic acid, 2-BHA enables orthogonal reactivity.

This technical whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and downstream pharmaceutical applications of 2-BHA, bridging the gap between theoretical organic chemistry and scalable drug development.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 2-BHA stems from its structural duality. The carboxylic acid moiety serves as a reliable handle for esterification, amidation, or peptide coupling. Simultaneously, the alpha-bromine atom facilitates stereospecific nucleophilic substitution ( SN​2 ) reactions, allowing for the rapid construction of alpha-amino acids, alpha-hydroxy acids, and complex ether linkages.

To establish a baseline for experimental design, the quantitative physical and chemical properties of 2-BHA are summarized below.

Table 1: Quantitative Data & Physical Properties of 2-Bromoheptanoic Acid
PropertyValueScientific Significance
IUPAC Name 2-bromoheptanoic acidStandardized nomenclature for regulatory filing.
Molecular Formula C7​H13​BrO2​ Defines the aliphatic chain length (lipophilicity).
Molecular Weight 209.08 g/mol Critical for stoichiometric calculations.
Exact Mass 208.00989 DaUsed for high-resolution mass spectrometry (HRMS) validation.
XLogP3 2.9Indicates moderate lipophilicity, ideal for membrane-permeable API precursors.
Topological Polar Surface Area 37.3 ŲPredicts favorable oral bioavailability in downstream derivatives.

Data sourced from1[1].

Synthetic Pathways and Mechanistic Causality

The synthesis of 2-BHA can be approached via classical chemical halogenation or modern biocatalytic reduction, depending on whether a racemic mixture or an enantiopure product is required.

Classical Synthesis: The Hell-Volhard-Zelinsky (HVZ) Reaction

Standard carboxylic acids do not enolize sufficiently on their own to undergo direct alpha-halogenation. To overcome this thermodynamic barrier, the HVZ reaction employs phosphorus tribromide ( PBr3​ ) to convert heptanoic acid into heptanoyl bromide. This intermediate readily tautomerizes into a reactive enol, which subsequently attacks diatomic bromine ( Br2​ ) to form the alpha-brominated acid bromide. Final hydrolysis yields racemic 2-BHA[2].

Biocatalytic Synthesis: Enoate Reductase-Mediated Reduction

For stereospecific drug development, enantiopure (S)-2-bromoheptanoic acid is strictly required to prevent off-target toxicity. Recent biocatalytic advancements utilize enoate reductases (e.g., from Baker's Yeast or OYE1-3) to perform the asymmetric bioreduction of (Z)-2-bromoheptenoate. The enzyme's chiral active site restricts hydride delivery to a single face of the alkene, yielding the (S)-enantiomer with >96% enantiomeric excess (ee)[3]. This pathway actively circumvents the massive yield losses (typically 50%) associated with traditional chiral resolution.

SynthesisRoutes Heptanoic Heptanoic Acid (Starting Material) PBr3 PBr3 / Br2 (HVZ Reaction) Heptanoic->PBr3 Racemic Racemic 2-Bromoheptanoic Acid PBr3->Racemic Alkenoate (Z)-2-Bromoheptenoate (Precursor) Enzyme Enoate Reductase (Bioreduction) Alkenoate->Enzyme Chiral (S)-2-Bromoheptanoic Acid (Enantiopure) Enzyme->Chiral

Figure 1: Divergent synthetic pathways for racemic (HVZ) and enantiopure (Bioreduction) 2-BHA.

Pharmaceutical Applications

Once synthesized, 2-BHA acts as a linchpin in various drug discovery workflows.

MMP-12 Inhibitors: 2-BHA is extensively utilized in the synthesis of selective Matrix Metalloproteinase-12 (MMP-12) inhibitors. MMP-12 is heavily implicated in the pathology of smoking-induced emphysema. By coupling 2-BHA derivatives into mercaptoacetylamido dipeptide frameworks, researchers achieve high target selectivity for MMP-12 over other MMPs (like MMP-1 or MMP-3), effectively reducing the severe musculoskeletal side effects typical of broad-spectrum inhibitors[4].

Alpha-Hydroxy and Alpha-Amino Acids: 2-BHA can be subjected to SN​2 displacement or selective oxidation to form alpha-hydroxy ketones and alpha-amino acids, acting as a surrogate for complex ketol building blocks in the synthesis of chiral APIs[5].

Applications BHA 2-Bromoheptanoic Acid (Building Block) SN2 SN2 Displacement (Nucleophilic Attack) BHA->SN2 Coupling Amide/Ester Coupling (Carboxyl Activation) BHA->Coupling Amino Alpha-Amino Acids SN2->Amino Hydroxy Alpha-Hydroxy Acids SN2->Hydroxy MMP12 MMP-12 Inhibitors (Emphysema Therapy) Coupling->MMP12 Amino->MMP12 Peptide Synthesis

Figure 2: Downstream pharmaceutical applications of 2-BHA via SN2 and coupling reactions.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explicitly detailing the causality behind each operational choice.

Protocol A: Synthesis of Racemic 2-BHA via HVZ Reaction

Objective: Alpha-bromination of heptanoic acid for non-chiral applications.

  • Activation (Acid Bromide Formation): In a flame-dried flask under an inert N2​ atmosphere, dissolve 1.0 eq of heptanoic acid in anhydrous dichloromethane. Slowly add 0.2 eq of PBr3​ dropwise at 0°C.

    • Causality: PBr3​ converts the acid to heptanoyl bromide, which readily tautomerizes into a reactive enol intermediate, bypassing the thermodynamic barrier of direct acid halogenation.

  • Electrophilic Bromination: Introduce 1.1 eq of Br2​ dropwise. Heat the mixture to 80°C for 4 hours.

    • Causality: The enol double bond acts as a nucleophile, attacking the electrophilic bromine. Heating provides the activation energy necessary to drive the substitution to completion.

  • Hydrolysis & Self-Validation (QC): Quench the reaction carefully with excess H2​O to hydrolyze the acid bromide back to the carboxylic acid.

    • Validation: Monitor completion via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The disappearance of the starting material and appearance of a less polar, UV-inactive spot (visualized with potassium permanganate stain) confirms conversion. Extract with diethyl ether, dry over MgSO4​ , and purify via vacuum distillation.

Protocol B: Biocatalytic Synthesis of (S)-2-BHA via Enoate Reductase

Objective: Enantioselective reduction yielding >96% ee for chiral API synthesis.

  • Substrate Preparation: Prepare (Z)-2-bromoheptenoate via standard Wittig olefination.

  • Fermentation / Bioreduction: Suspend Baker's Yeast (BY) or isolated OYE1-3 enzymes in an aqueous phosphate buffer (pH 7.0). Add the substrate and incubate at 30°C with continuous orbital shaking for 48 hours.

    • Causality: The aqueous buffer maintains the enzyme's tertiary structure. The enzyme provides a strict chiral pocket that selectively reduces the C=C double bond via a stereospecific hydride transfer, ensuring the exclusive formation of the (S)-enantiomer.

  • Extraction & Self-Validation (QC): Acidify the medium to pH 2.0 and extract with ethyl acetate.

    • Validation: Derivatize a small aliquot to its corresponding methyl ester using diazomethane. Analyze via Chiral Gas Chromatography-Mass Spectrometry (GC/MS). An enantiomeric excess (ee) of >96% validates the biocatalytic efficiency[3].

Protocol C: SN​2 Amination to form 2-Aminoheptanoic Acid

Objective: Conversion of 2-BHA into a non-natural alpha-amino acid.

  • Nucleophilic Attack: Dissolve 2-BHA in concentrated aqueous ammonia (50-fold excess) and stir at room temperature for 24 hours.

    • Causality: The alpha-carbon is highly electrophilic due to the electron-withdrawing bromine. A massive excess of ammonia is critical to prevent over-alkylation (which would form unwanted secondary or tertiary amines) by ensuring the primary amine product is statistically outcompeted by free ammonia.

  • Workup & Self-Validation (QC): Evaporate the excess ammonia under reduced pressure. Adjust the pH of the aqueous solution to the isoelectric point of 2-aminoheptanoic acid (approx. pH 6.0).

    • Validation: Adjusting to the isoelectric point neutralizes the zwitterion, minimizing its solubility and inducing spontaneous crystallization. Filter the white crystals and confirm the primary amine presence via a positive Ninhydrin test (deep purple color).

References

  • Title: Carbonyl Alpha-Substitution Reactions | Source: uobabylon.edu.iq | URL: 2

  • Title: Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients | Source: ACS Publications | URL: 3

  • Title: 2-Bromoheptanoic acid | C7H13BrO2 | CID 17503 | Source: PubChem | URL: 1

  • Title: SELECTIVE INHIBITORS OF MMP-12 - EP 1140984 B1 | Source: European Patent Office | URL: 4

  • Title: ChemInform Abstract: Simple Method for Selective Oxidation of 1,2-Diols in Water with KBrO3/KHSO4 | Source: ResearchGate | URL: 5

Sources

Exploratory

An In-depth Technical Guide to the α-Bromination of Heptanoic Acid

This guide provides a comprehensive technical overview of the alpha-bromination of heptanoic acid, a classic yet highly relevant transformation in organic synthesis. Primarily focusing on the Hell-Volhard-Zelinsky (HVZ)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the alpha-bromination of heptanoic acid, a classic yet highly relevant transformation in organic synthesis. Primarily focusing on the Hell-Volhard-Zelinsky (HVZ) reaction, we will dissect the underlying mechanism, provide actionable experimental protocols, and discuss the significance of the resulting α-bromo acid in the context of modern drug development.

Introduction: The Strategic Importance of α-Haloalkanoic Acids

Alpha-halogenated carboxylic acids are powerful and versatile intermediates in organic synthesis.[1][2][3] The presence of a halogen at the α-position introduces a reactive handle, enabling a wide array of subsequent nucleophilic substitution reactions.[1][2] This functionality is particularly valuable in the synthesis of more complex molecules, including α-amino acids and α-hydroxy acids, which are fundamental building blocks for pharmaceuticals and other bioactive compounds.[1][4] Heptanoic acid, a seven-carbon saturated fatty acid, serves as an excellent model substrate for exploring this transformation. Its α-bromination product, 2-bromoheptanoic acid, is a key precursor for various synthetic targets.

The Hell-Volhard-Zelinsky (HVZ) Reaction: A Mechanistic Overview

The most prominent method for the selective α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6] This reaction involves treating a carboxylic acid that possesses at least one α-hydrogen with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6][7][8] The overall transformation appears to be a simple substitution of an α-hydrogen for a bromine atom, but the mechanism is a multi-step sequence.[4]

The reaction can be summarized in four principal stages:[4]

  • Acyl Bromide Formation: The carboxylic acid is first converted into a more reactive acyl bromide intermediate.

  • Enolization: The acyl bromide tautomerizes to its enol form.

  • α-Bromination: The electron-rich enol attacks bromine, leading to selective bromination at the alpha-carbon.

  • Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed to the final α-bromo carboxylic acid product.

Detailed Mechanistic Breakdown

A granular understanding of each mechanistic step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Acyl Bromide

The reaction is initiated by the conversion of heptanoic acid into its corresponding acyl bromide. This is a critical activation step, as carboxylic acids themselves do not readily enolize to a sufficient extent for bromination to occur.[1][4] Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation.[9][10] The oxygen of the carboxylic acid's hydroxyl group attacks the phosphorus atom of PBr₃, which ultimately leads to the substitution of the -OH group with a bromine atom, forming heptanoyl bromide.[4][11] Only a catalytic amount of PBr₃ is necessary, as the acyl bromide can be regenerated in the catalytic cycle.[11][12]

Step 2: Keto-Enol Tautomerization

The heptanoyl bromide intermediate, unlike the parent carboxylic acid, readily undergoes tautomerization to form an enol.[4][11][12] This equilibrium between the keto (acyl bromide) and enol forms is key to the reaction's regioselectivity. The presence of a trace amount of HBr, generated in situ, can catalyze this enolization process.[1][7] The enol is a crucial nucleophilic intermediate, with the electron density concentrated at the α-carbon.

Step 3: Nucleophilic Attack and α-Bromination

The double bond of the enol intermediate is electron-rich and acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[4][7][11] This attack occurs specifically at the α-carbon, leading to the formation of a C-Br bond and the displacement of a bromide ion. The product of this step is 2-bromoheptanoyl bromide. The reaction selectively occurs at the alpha position due to the nature of the enol intermediate.

Step 4: Hydrolysis to the Final Product

In the final stage, the 2-bromoheptanoyl bromide is hydrolyzed back to a carboxylic acid. This is typically achieved by the addition of water during the reaction workup.[4][11] The water molecule attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of 2-bromoheptanoic acid and regeneration of HBr.

The complete catalytic cycle of the Hell-Volhard-Zelinsky reaction is visualized below.

HVZ_Mechanism cluster_reagents HeptanoicAcid Heptanoic Acid AcylBromide Heptanoyl Bromide HeptanoicAcid->AcylBromide Step 1: Acyl Halide Formation Enol Acyl Bromide Enol AcylBromide->Enol Step 2: Tautomerization AlphaBromoAcylBromide 2-Bromoheptanoyl Bromide Enol->AlphaBromoAcylBromide Step 3: α-Bromination FinalProduct 2-Bromoheptanoic Acid AlphaBromoAcylBromide->FinalProduct Step 4: Hydrolysis PBr3_Br2 PBr₃ (cat.), Br₂ H2O H₂O (Workup) Br2_reagent Br₂

Caption: Mechanistic pathway of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 2-Bromoheptanoic Acid

This section provides a representative laboratory procedure for the synthesis of 2-bromoheptanoic acid. Safety Note: This reaction involves corrosive and toxic reagents like bromine and phosphorus tribromide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
CompoundMolar Mass ( g/mol )AmountMoles
Heptanoic Acid130.1826.0 g0.20
Phosphorus Tribromide (PBr₃)270.691.8 g (0.6 mL)0.0066
Bromine (Br₂)159.8135.2 g (11.2 mL)0.22
Water (H₂O)18.02For workup-
Diethyl Ether74.12For extraction-
Anhydrous MgSO₄120.37For drying-
Step-by-Step Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (e.g., containing NaOH solution to neutralize HBr gas).

  • Initial Charging: Charge the flask with heptanoic acid (26.0 g, 0.20 mol) and phosphorus tribromide (0.6 mL, 0.0066 mol).

  • Bromine Addition: Heat the mixture to 80-90 °C using a heating mantle. Slowly add bromine (11.2 mL, 0.22 mol) from the dropping funnel over a period of 1-2 hours. The evolution of HBr gas should be observed.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 100 °C for an additional 4-6 hours, or until the red color of bromine has faded.

  • Hydrolysis (Workup): Cool the reaction mixture to room temperature. Cautiously add 20 mL of water through the dropping funnel. This step hydrolyzes the remaining acyl bromide and can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-bromoheptanoic acid can be further purified by vacuum distillation to yield a colorless liquid.

Workflow Setup 1. Assemble Reaction Apparatus Charge 2. Charge Heptanoic Acid & PBr₃ Setup->Charge Heat_Add 3. Heat and Add Br₂ Charge->Heat_Add Reflux 4. Reflux to Completion Heat_Add->Reflux Cool_Quench 5. Cool and Quench with H₂O Reflux->Cool_Quench Extract 6. Extract with Diethyl Ether Cool_Quench->Extract Dry 7. Wash and Dry Organic Layer Extract->Dry Purify 8. Concentrate and Purify Dry->Purify Product 2-Bromoheptanoic Acid Purify->Product

Caption: Experimental workflow for the synthesis of 2-bromoheptanoic acid.

Applications in Drug Development

The carboxylic acid group is a common feature in many drugs, but its presence can sometimes lead to poor membrane permeability or metabolic instability.[13] Converting it to other functional groups is a key strategy in medicinal chemistry. α-bromo carboxylic acids like 2-bromoheptanoic acid are pivotal intermediates for these transformations.

  • Synthesis of Novel Amino Acids: Nucleophilic substitution of the bromide with ammonia or an azide followed by reduction provides access to non-proteinogenic α-amino acids.[4] These are valuable for creating peptide mimetics with enhanced stability or novel biological activity.

  • Targeted Covalent Inhibitors: The electrophilic nature of the α-carbon makes α-bromo amides and esters effective "warheads" for targeted covalent inhibitors.[2] These molecules can form a permanent bond with a nucleophilic residue (like cysteine) in the active site of a target enzyme, leading to irreversible inhibition and potentially greater potency.[2]

  • Precursors to Bioisosteres: The α-bromo position allows for the introduction of various functional groups that can act as bioisosteres for the carboxylic acid, potentially improving a drug candidate's pharmacokinetic profile.[13]

Conclusion

The Hell-Volhard-Zelinsky reaction remains a cornerstone of organic synthesis for the preparation of α-bromo carboxylic acids. The alpha-bromination of heptanoic acid exemplifies this robust and reliable transformation. A thorough understanding of its four-stage mechanism—acyl bromide formation, enolization, bromination, and hydrolysis—is essential for any researcher employing this method. The resulting product, 2-bromoheptanoic acid, is not merely a simple halogenated alkane but a highly valuable intermediate, providing a gateway to complex molecular architectures and innovative therapeutic agents in the field of drug discovery.

References

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2025, May 14). [Link]

  • Hell Volhard Zelinsky Reaction Mechanism - SATHEE. [Link]

  • Aliphatic Bromide - dhruvchem. [Link]

  • Hell–Volhard–Zelinsky halogenation - Wikipedia. [Link]

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. [Link]

  • Hell Volhard Zelinsky Reaction Mechanism - BYJU'S. (2019, January 23). [Link]

  • HVZ Reaction Mechanism, Equation & Uses | Hell-Volhard-Zelinsky Explained - Vedantu. [Link]

  • Hell Volhard Zelinsky Reaction Mechanism - Detailed Explanation - Testbook. [Link]

  • Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 - Chemia. (2024, March 15). [Link]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE. (2023, April 30). [Link]

  • What is the mechanism involved in hvz reaction? - Quora. (2018, January 26). [Link]

  • Hell-Volhard–Zelinsky Reaction - Online Organic Chemistry Tutor. (2025, April 27). [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). [Link]

  • 2-bromohexanoyl chloride - Organic Syntheses Procedure. [Link]

  • CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google P
  • 2-Bromoheptanoic acid | C7H13BrO2 | CID 17503 - PubChem. [Link]

  • The alpha-bromo compound series – Determining acidic or alkaline qualities - Chemia. (2021, April 20). [Link]

  • Application to carboxylic acid‐containing drugs and natural products.[a,b,c] - ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification Protocols for 2-Bromoheptanoic Acid

Introduction & Mechanistic Rationale The esterification of α -halo carboxylic acids, such as 2-bromoheptanoic acid, presents a unique synthetic challenge in organic chemistry and drug development. The α -position of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The esterification of α -halo carboxylic acids, such as 2-bromoheptanoic acid, presents a unique synthetic challenge in organic chemistry and drug development. The α -position of this molecule is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent bromine atom and the carbonyl group.

When researchers attempt to esterify 2-bromoheptanoic acid using standard base-promoted alkylation (e.g., reacting the carboxylic acid with an alkyl halide in the presence of potassium carbonate or sodium hydroxide), the basic conditions frequently trigger undesired side reactions. Specifically, the base can induce nucleophilic substitution ( SN​2 ) to yield α -hydroxy or α -methoxy impurities, or promote proton abstraction leading to E2 elimination and the formation of α,β -unsaturated esters.

To preserve the structural and stereochemical integrity of the labile α -bromo moiety—which serves as a critical handle for downstream cross-coupling, amination, or thiazolidinedione synthesis—chemoselective methodologies must be employed. This guide details two field-proven, self-validating protocols: a scalable Modified Fischer Esterification () and a mild Steglich-Type Coupling ().

Mechanism SM 2-Bromoheptanoic Acid Acidic Acidic/Neutral Conditions (H+ or EDC) SM->Acidic Basic Strongly Basic Conditions (e.g., K2CO3, NaOH) SM->Basic Target Target Ester (Methyl 2-Bromoheptanoate) Acidic->Target Chemoselective Esterification Side1 SN2 Substitution (alpha-Hydroxy/Methoxy) Basic->Side1 Nucleophilic Attack Side2 E2 Elimination (alpha,beta-Unsaturated) Basic->Side2 Proton Abstraction

Mechanistic divergence showing chemoselective esterification vs. base-induced side reactions.

Quantitative Data & Protocol Comparison

The selection of the esterification protocol depends heavily on the scale of the reaction and the thermal stability of the specific substrate enantiomer. Below is a comparative summary of the two methodologies detailed in this note.

ParameterProtocol A: Modified Fischer (Clinton-Laskowski)Protocol B: Steglich Coupling (EDC/DMAP)
Reagents Methanol, H2​SO4​ , 1,2-DichloroethaneMethanol, EDC·HCl, DMAP, Dichloromethane
Temperature Reflux (~83 °C)0 °C warming to Room Temperature
Reaction Time 11 – 15 hours12 – 14 hours
Typical Yield 70 – 75%85 – 90%
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)
Primary Byproduct WaterWater-soluble urea derivative
Purification Vacuum DistillationAqueous Workup & Silica Gel Chromatography

Experimental Methodologies

Protocol A: Modified Fischer Esterification (Clinton-Laskowski Method)

This method utilizes 1,2-dichloroethane (ethylene dichloride) as a phase-partitioning solvent. Causality: The presence of the chlorinated solvent allows the reaction to proceed to completion without the need for azeotropic water removal (e.g., via a Dean-Stark apparatus), while maintaining an optimal reflux temperature that prevents thermal degradation of the bromoalkane.

Step-by-Step Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoheptanoic acid (150.0 g, 0.72 mol) and 1,2-dichloroethane (250 mL).

  • Reagent Addition: Add anhydrous methanol (70.0 g, 2.2 mol, ~3.0 eq) to the solution, followed by the careful, dropwise addition of concentrated sulfuric acid (3.0 mL).

  • Reflux: Heat the mixture under reflux (internal temperature ~83 °C) for 11 hours. Monitor the reaction via TLC (Hexane/EtOAc 9:1, KMnO4​ stain).

  • Quench & Workup: Cool the reaction mixture to room temperature and dilute with distilled water (200 mL). Transfer to a separatory funnel.

  • Phase Separation: Isolate the lower organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO3​ (2 × 150 mL) to neutralize the acid catalyst, followed by brine (150 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester via vacuum distillation. Collect the fraction boiling at 87–88 °C at 6 mmHg to yield methyl 2-bromoheptanoate as a clear liquid (Yield: ~117 g, 73%).

Protocol B: Mild Steglich-Type Esterification (EDC/DMAP)

For substrates where elevated temperatures might induce racemization of a chiral α -center, carbodiimide coupling is preferred. Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to an O-acylisourea. DMAP (4-Dimethylaminopyridine) acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with methanol at room temperature. EDC·HCl is chosen over DCC because its urea byproduct is entirely water-soluble, eliminating the tedious filtration steps associated with dicyclohexylurea.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-bromoheptanoic acid (10.0 g, 47.8 mmol) and anhydrous methanol (3.06 g, 95.6 mmol, 2.0 eq) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Cooling & Catalysis: Cool the solution to 0 °C using an ice bath. Add DMAP (0.58 g, 4.78 mmol, 0.1 eq).

  • Activation: Add EDC·HCl (10.08 g, 52.6 mmol, 1.1 eq) portionwise over 15 minutes. Note: Maintaining 0 °C during addition controls the exothermic activation step and prevents degradation of the O-acylisourea intermediate.

  • Stirring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash the organic phase sequentially with 1N HCl (100 mL) to remove DMAP and urea byproducts, saturated aqueous NaHCO3​ (100 mL), and brine (100 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography on silica gel (eluting with 95:5 Hexane/EtOAc) to yield the product (Yield: ~9.5 g, 89%).

Workflow Start 2-Bromoheptanoic Acid (Starting Material) MethodA Protocol A: Acid Catalysis (MeOH, H2SO4, Reflux) Start->MethodA Scalable/Bulk MethodB Protocol B: Steglich Coupling (MeOH, EDC, DMAP, RT) Start->MethodB Mild/Sensitive WorkupA Aqueous Workup (Wash with NaHCO3 & H2O) MethodA->WorkupA WorkupB Aqueous Workup (Wash with HCl, NaHCO3 & Brine) MethodB->WorkupB Purification Purification (Vacuum Distillation or Silica Gel) WorkupA->Purification WorkupB->Purification Product Methyl 2-Bromoheptanoate (Final Product) Purification->Product

Experimental workflow for the esterification of 2-bromoheptanoic acid via two distinct protocols.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, the final product must be analyzed to confirm that the α -bromo group remains intact. The presence of the intact halogen is definitively proven by the chemical shift of the α -proton in NMR and the isotopic pattern in mass spectrometry.

  • TLC Monitoring: The starting carboxylic acid is highly polar ( Rf​≈0.1 in 9:1 Hexane/EtOAc), whereas the resulting methyl ester is significantly less polar ( Rf​≈0.7 ).

  • 1 H NMR ( CDCl3​ , 400 MHz): δ 4.24 (t, J = 7.4 Hz, 1H, CH-Br), 3.78 (s, 3H, OCH3​ ), 2.12–1.92 (m, 2H, CH2​ ), 1.50–1.30 (m, 6H, aliphatic chain), 0.90 (t, J = 6.6 Hz, 3H, CH3​ ). The diagnostic triplet at 4.24 ppm validates that no substitution or elimination occurred at the α -carbon.

  • GC-MS (EI, 70 eV): tR​ 12.40 min; m/z 222/224 ( M+ , ~1% relative abundance, displaying the characteristic 1:1 isotopic ratio of a single bromine atom), 152 (100%), 143 (63%).

References

  • Clinton, R. O., & Laskowski, S. C. (1948). The Preparation of Methyl Esters. Journal of the American Chemical Society, 70(9), 3135-3135.[Link]

  • Gagnon, P. E., Boivin, J. L., & Brown, G. M. (1959). Synthesis of 2,4-thiazolidinedione-2-azines and 2,4-thiazolidinedione-2-dimethylhydrazones from thiocyanoesters and hydrazines. Canadian Journal of Chemistry, 37(9), 1597-1607.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

Application

Synthesis of α-Amino Acids via Amination of 2-Bromoheptanoic Acid: Application Notes & Protocols

Executive Summary & Strategic Rationale The synthesis of non-canonical α-amino acids is a foundational process in modern drug development, peptidomimetic design, and protein engineering. Specifically, 2-aminoheptanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of non-canonical α-amino acids is a foundational process in modern drug development, peptidomimetic design, and protein engineering. Specifically, 2-aminoheptanoic acid (also known as α-aminoenanthic acid or homonorleucine) is frequently utilized as a structural analog to methionine to expand the translational apparatus in engineered biological systems[1].

The conversion of an α-bromo acid into an α-amino acid is a classic nucleophilic substitution transformation. While the direct amination of alkyl halides typically yields a messy mixture of primary, secondary, and tertiary amines, the amination of α-bromo acids is uniquely efficient. The electron-withdrawing nature of the adjacent carboxylate group reduces the nucleophilicity of the newly formed nitrogen atom, making the primary amine the major product[2].

This guide details two distinct, field-proven methodologies for converting 2-bromoheptanoic acid into 2-aminoheptanoic acid :

  • Direct Ammonolysis : A highly scalable, classical approach utilizing a massive excess of aqueous ammonia[3].

  • Azide Substitution & Catalytic Reduction : A high-yielding, stereoretentive approach that completely bypasses the risk of polyalkylation by utilizing the azide anion as a non-nucleophilic intermediate[2][4].

Mechanistic Causality & Experimental Design

To ensure a self-validating and highly pure synthesis, researchers must understand the causality behind the specific reaction conditions chosen for these workflows.

The Polyalkylation Problem

In a standard SN​2 reaction, the primary amine product is more nucleophilic than the starting ammonia. If 2-bromoheptanoic acid is reacted with a stoichiometric amount of ammonia, the newly formed 2-aminoheptanoic acid will attack unreacted starting material, generating secondary and tertiary amine byproducts.

  • Design Choice (Protocol A) : We employ a 50-to-100-fold molar excess of ammonia. Statistically, this ensures that the electrophile (2-bromoheptanoic acid) is overwhelmingly surrounded by ammonia molecules, kinetically favoring primary amine formation[3].

The Azide Advantage

When high purity or enantiomeric retention is required, direct ammonolysis is often insufficient.

  • Design Choice (Protocol B) : Sodium azide ( NaN3​ ) is used as the initial nucleophile. The azide anion is small, highly reactive, and undergoes a clean SN​2 displacement with complete inversion of configuration. Crucially, the resulting α-azido acid is completely non-nucleophilic, reducing the byproduct risk to zero[2]. Subsequent catalytic hydrogenation cleanly reduces the azide to a primary amine[4].

Isoelectric Precipitation (Self-Validation)

Both protocols rely on the unique zwitterionic nature of amino acids for purification.

  • Design Choice : The final aqueous solution is adjusted to pH 5.5–6.0 . Aliphatic α-amino acids have an isoelectric point (pI) in this range. At the pI, the molecule possesses a net charge of zero, minimizing its hydration energy and forcing it to precipitate out of the aqueous phase as a highly pure crystalline solid.

Protocol A: Direct Ammonolysis of 2-Bromoheptanoic Acid

This method is ideal for large-scale, cost-effective synthesis where moderate yields are acceptable.

Materials Required
  • 2-Bromoheptanoic acid (1.0 eq, ~10 g)

  • Aqueous Ammonia ( NH4​OH , 25-30% w/w) (75 eq, ~250 mL)

  • Dilute Hydrochloric Acid (1M HCl )

  • Ethanol and Diethyl Ether (for washing)

Step-by-Step Methodology
  • Reaction Initiation : In a heavy-walled, tightly sealed 500 mL glass reaction vessel, dissolve 10 g of 2-bromoheptanoic acid in 250 mL of concentrated aqueous ammonia.

  • Incubation : Stir the mixture vigorously at room temperature (20–25 °C) for 48 hours. Caution: The sealed vessel will develop mild pressure; ensure appropriate safety shielding.

  • In-Process Validation (TLC) : Spot the reaction mixture on a silica gel TLC plate alongside a starting material standard. Elute with n-Butanol/Acetic Acid/Water (4:1:1). Stain the plate with Ninhydrin and heat. The disappearance of the starting material and the presence of a distinct purple spot ( Rf​≈0.4 ) validates the formation of the α-amino acid.

  • Ammonia Removal : Transfer the solution to a rotary evaporator. Concentrate the mixture under reduced pressure at 40 °C until the volume is reduced by 75% and the strong odor of ammonia dissipates.

  • Isoelectric Precipitation : Cool the concentrated solution in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop the addition when the pH reaches exactly 5.8. A white, crystalline precipitate of 2-aminoheptanoic acid will form.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with 20 mL of ice-cold water, 20 mL of cold ethanol, and 20 mL of diethyl ether to remove any residual organic impurities.

  • Drying : Dry the solid in a vacuum oven at 50 °C for 12 hours.

Protocol B: Azide Substitution & Catalytic Reduction

This method is preferred for synthesizing high-purity or enantiopure 2-aminoheptanoic acid, as it avoids overalkylation and preserves stereochemistry (via a double-inversion or clean single-inversion pathway, depending on the starting material).

Materials Required
  • 2-Bromoheptanoic acid (1.0 eq, 5 g)

  • Sodium Azide ( NaN3​ ) (1.5 eq, 2.3 g)

  • N,N -Dimethylformamide (DMF) (50 mL)

  • 10% Palladium on Carbon (Pd/C) (0.5 g)

  • Hydrogen gas ( H2​ ) balloon or Ammonium Formate[4]

  • Methanol (50 mL)

Step-by-Step Methodology
  • Azidation : Dissolve 5 g of 2-bromoheptanoic acid in 50 mL of anhydrous DMF in a round-bottom flask. Add 2.3 g of NaN3​ . Stir the mixture at 50 °C for 12 hours.

  • In-Process Validation (IR Spectroscopy) : Take a 0.1 mL aliquot, evaporate the solvent, and run an FT-IR spectrum. The appearance of a sharp, intense peak at ~2100 cm⁻¹ validates the successful formation of the 2-azidoheptanoic acid intermediate.

  • Workup : Cool the mixture to room temperature, dilute with 150 mL of water, and acidify to pH 2 with 1M HCl . Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield crude 2-azidoheptanoic acid.

  • Catalytic Reduction : Dissolve the crude azido acid in 50 mL of Methanol. Carefully add 0.5 g of 10% Pd/C.

  • Hydrogenation : Purge the flask with Nitrogen, then attach a Hydrogen gas balloon. Stir vigorously at room temperature for 6–8 hours[4]. (Alternatively, add 5 equivalents of anhydrous ammonium formate and reflux for 6 hours for transfer hydrogenation).

  • Catalyst Removal : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Self-Validation: Run FT-IR on the filtrate; the complete disappearance of the 2100 cm⁻¹ peak confirms total reduction.

  • Crystallization : Concentrate the methanolic filtrate under vacuum. Recrystallize the resulting solid from a minimal amount of hot ethanol/water (80:20) to yield pure 2-aminoheptanoic acid.

Quantitative Data & Strategy Comparison

ParameterProtocol A: Direct AmmonolysisProtocol B: Azide-Reduction
Overall Yield 45% – 55%80% – 85%
Total Reaction Time ~48 hours~18 hours
Byproduct Risk High (Secondary/Tertiary Amines)Low (Clean SN​2 and reduction)
Scalability & Cost Excellent (Very low reagent cost)Moderate (Requires handling of toxic azides)
Stereochemical Outcome Prone to partial racemizationHighly stereospecific (Inversion)

Synthetic Workflow Visualization

Workflow cluster_A Protocol A: Direct Ammonolysis cluster_B Protocol B: Azide-Reduction SM 2-Bromoheptanoic Acid NH3 Aqueous NH3 (Excess) 25°C, 48h SM->NH3 SN2 Substitution NaN3 NaN3 / DMF 50°C, 12h SM->NaN3 SN2 Substitution IsoA Isoelectric Precipitation (pH 5.5 - 6.0) NH3->IsoA Concentration Prod 2-Aminoheptanoic Acid (Target α-Amino Acid) IsoA->Prod Yield: ~45-55% Azide 2-Azidoheptanoic Acid (Intermediate) NaN3->Azide Aqueous Workup Red H2, 10% Pd/C MeOH, 6h Azide->Red Catalytic Reduction IsoB Filtration & Crystallization Red->IsoB Catalyst Removal IsoB->Prod Yield: ~80-85%

Fig 1: Divergent synthetic workflows for 2-aminoheptanoic acid from 2-bromoheptanoic acid.

References

  • OpenStax Organic Chemistry - 26.3 Synthesis of Amino Acids. OpenStax.[Link]

  • Chemistry LibreTexts - 26.4: Synthesis of Amino Acids. LibreTexts.[Link]

  • Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - ACS Omega. American Chemical Society.[Link]

  • Identification of an expanded set of translationally active methionine analogues in Escherichia coli - FEBS Letters. Caltech Library.[Link]

Sources

Method

Application Note: Nucleophilic Substitution of 2-Bromoheptanoic Acid with Amines for Unnatural Amino Acid Synthesis

Introduction & Scope The synthesis of unnatural α-amino acids is a critical operation in modern chemical biology and peptidomimetic drug development, as these moieties confer enhanced metabolic stability, unique conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of unnatural α-amino acids is a critical operation in modern chemical biology and peptidomimetic drug development, as these moieties confer enhanced metabolic stability, unique conformational rigidity, and bioorthogonal conjugation sites 1. 2-Bromoheptanoic acid, an aliphatic α-bromo carboxylic acid, serves as a highly versatile electrophilic scaffold. Through bimolecular nucleophilic substitution (S_N2), primary amines, secondary amines, or ammonia can displace the α-bromide to yield 2-(alkylamino)heptanoic acid derivatives.

This application note details the mechanistic rationale, critical reaction parameters, and field-validated protocols for executing this transformation with high yield, strictly controlling for known side reactions such as over-alkylation and elimination.

Mechanistic Rationale & Pathway Dynamics

The amination of 2-bromoheptanoic acid proceeds via a classic S_N2 displacement at the α-carbon [[2]](). However, the reaction environment is highly competitive due to the structural nature of the substrate:

  • Competing E2 Elimination : The electron-withdrawing nature of the carboxylate group increases the acidity of the α-proton. In the presence of basic amines, an E2 elimination pathway can outcompete S_N2, yielding 2-heptenoic acid as an unwanted byproduct.

  • Over-alkylation : The newly formed secondary amine product (the unnatural amino acid) is often more nucleophilic than the starting primary amine or ammonia. If not kinetically controlled, this leads to di-alkylation or the formation of quaternary ammonium salts.

Mechanism Substrate 2-Bromoheptanoic Acid SN2 SN2 Substitution (Desired) Substrate->SN2 + Amine E2 E2 Elimination (Competing) Substrate->E2 + Base/Heat Amine Amine/Ammonia Product 2-Aminoheptanoic Acid SN2->Product OverAlk Over-alkylation (Byproduct) Product->OverAlk + Excess Substrate ElimProduct 2-Heptenoic Acid E2->ElimProduct

Reaction pathways for 2-bromoheptanoic acid amination showing desired and competing routes.

Critical Parameters for Reaction Optimization (E-E-A-T)

To drive the reaction toward the desired S_N2 product, causality dictates that the following parameters must be strictly engineered:

  • Nucleophile Stoichiometry : A massive molar excess of the amine (often 10 to 50 equivalents) is required [[3]](). This establishes pseudo-first-order kinetics, ensuring that the probability of the α-bromo acid colliding with the starting amine is vastly higher than colliding with the newly formed amino acid, thereby neutralizing the risk of over-alkylation.

  • Temperature Control : S_N2 reactions are favored at lower to ambient temperatures (0°C to 25°C). Elevated temperatures exponentially increase the rate of the competing E2 elimination pathway.

  • Solvent Selection & Auxiliary Bases : For ammonia, concentrated aqueous solutions are ideal due to the high solubility of the carboxylate salt. For more lipophilic amines, polar aprotic solvents (DMF, THF) combined with a non-nucleophilic auxiliary base (e.g., DIPEA) are preferred. The auxiliary base scavenges the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Stereochemical Control : If an enantiopure starting material is used, the S_N2 reaction proceeds with inversion of configuration. To synthesize highly enantioenriched products from racemic α-bromo acids, Dynamic Kinetic Resolution (DKR) protocols utilizing chiral α-amino esters and phase-transfer catalysts (e.g., TBAI) are highly effective 4.

Reaction Condition Matrix

ParameterAqueous Ammonia ProtocolOrganic Amine ProtocolMechanistic Rationale
Nucleophile NH₄OH (28-30% aq)Primary/Secondary AmineDetermines the N-substitution pattern of the final amino acid.
Stoichiometry 30 - 50 equivalents3 - 5 equivalentsMassive excess prevents the product from acting as a nucleophile.
Solvent System WaterDMF, THF, or EtOHMust solubilize both the carboxylate salt and the lipophilic amine.
Temperature 0°C → 25°C20°C → 50°CLow temps suppress E2 elimination; steric amines require mild heat.
Base Auxiliary None (Ammonia acts as base)DIPEA or K₂CO₃Scavenges HBr to keep the nucleophile in its active, deprotonated state.

Validated Experimental Protocols

Protocol A: Synthesis of Racemic 2-Aminoheptanoic Acid (Aqueous System)

This protocol utilizes aqueous ammonia to generate the primary unnatural amino acid, utilizing isoelectric precipitation as a self-validating purification step.

  • Reagent Preparation : In a heavily vented fume hood, cool 30 equivalents of concentrated aqueous ammonia (28-30% NH₄OH) to 0-4°C in a glass-stoppered pressure flask. Causality: Cooling minimizes the volatility of ammonia and suppresses the activation energy required for the E2 elimination pathway.

  • Nucleophilic Addition : Slowly add 1.0 equivalent of 2-bromoheptanoic acid dropwise under vigorous magnetic stirring. Causality: Dropwise addition maintains a high local concentration of ammonia relative to the electrophile, strictly enforcing pseudo-first-order kinetics.

  • Reaction Propagation : Seal the vessel securely and allow the mixture to warm to room temperature. Stir continuously for 48-72 hours 3.

  • In-Process Monitoring (Self-Validation) : Spot the reaction mixture on a silica TLC plate (Eluent: n-butanol/acetic acid/water 4:1:1). Stain with Ninhydrin and heat. The formation of a purple spot (Ruhemann's purple) confirms the presence of the primary amine product.

  • Workup & Isoelectric Precipitation : Unseal the flask and concentrate the mixture under reduced pressure (rotary evaporator) to drive off all volatile excess ammonia. Carefully adjust the aqueous residue to pH ~5.5 using dilute HCl. Causality: 2-Aminoheptanoic acid is zwitterionic; adjusting the solution to its isoelectric point (pI) neutralizes its net charge, drastically reducing its aqueous solubility and inducing targeted crystallization.

  • Isolation : Filter the white precipitate, wash sequentially with ice-cold water and cold ethanol, and dry under high vacuum.

Protocol B: Synthesis of N-Alkyl-2-aminoheptanoic Acid (Organic System)

This protocol is designed for coupling 2-bromoheptanoic acid with heavier, lipophilic primary amines (e.g., benzylamine).

  • System Setup : Dissolve 1.0 equivalent of 2-bromoheptanoic acid in anhydrous DMF (0.5 M concentration). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic; it acts purely as an acid scavenger for the evolving HBr.

  • Amine Introduction : Add 3.0 to 5.0 equivalents of the desired primary amine.

  • Thermal Control : Stir the reaction mixture at 40°C for 16-24 hours. Causality: Bulky amines face steric hindrance during the S_N2 trajectory; mild heating overcomes this activation barrier while keeping E2 elimination at manageable levels.

  • Quench & Extraction : Dilute the mixture with water and wash three times with diethyl ether. Causality: The unreacted lipophilic primary amine partitions into the ether layer, while the carboxylate salt of the product remains in the aqueous layer.

  • Precipitation : Adjust the aqueous layer to the specific isoelectric point of the N-alkylated product (typically pH 5.0 - 6.0) to precipitate the final compound.

Workflow Start 1. Substrate + Excess Amine React 2. Stir at 0-25°C (TLC/Ninhydrin Monitor) Start->React Quench 3. Concentrate & Neutralize React->Quench Purify 4. Isoelectric Precipitation Quench->Purify Validate 5. NMR & LC-MS Validation Purify->Validate

Step-by-step experimental workflow for the synthesis and validation of unnatural amino acids.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • 1H-NMR Spectroscopy : The critical diagnostic peak is the α-proton. In the 2-bromoheptanoic acid starting material, the α-proton appears downfield at approximately 4.2 ppm . Upon successful substitution with an amine, this proton shifts upfield to approximately 3.3 - 3.5 ppm .

  • LC-MS : Confirms the exact mass of the zwitterionic product. Ensure the mass spectrometer is run in both positive [M+H]+ and negative [M-H]- ionization modes, as amino acids ionize efficiently in both depending on the eluent pH.

References

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC / National Institutes of Health (NIH). Available at:[Link]

  • The Hell–Volhard–Zelinsky Reaction and Amino Acid Synthesis - Master Organic Chemistry. Available at:[Link]

  • Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution - ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 2-Bromoheptanoic Acid in Transition Metal-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of α-Functionalized Carboxylic Acids The introduction of functional groups at the α-position of carboxylic acids provides access to a vast and valuable chemical space. Molecules such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of α-Functionalized Carboxylic Acids

The introduction of functional groups at the α-position of carboxylic acids provides access to a vast and valuable chemical space. Molecules such as α-aryl and α-amino acids are core structural motifs in a multitude of pharmaceuticals, agrochemicals, and advanced materials. For instance, α-arylpropionic acids form the basis of the widely-used "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Traditionally, the synthesis of these compounds has relied on multi-step sequences or classical methods with limited functional group tolerance.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the direct formation of carbon-carbon and carbon-heteroatom bonds.[3] 2-Bromoheptanoic acid, a readily available α-bromo carboxylic acid, serves as an ideal C(sp³)-electrophilic partner in these transformations. Its activated C-Br bond, adjacent to the carbonyl group, makes it a highly useful building block for introducing a heptanoic acid moiety onto various molecular scaffolds.[4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the application of 2-bromoheptanoic acid in several key cross-coupling reactions. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" to empower robust and rational reaction design.

Properties and Handling of 2-Bromoheptanoic Acid
PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~135-137 °C at 10 mmHg
CAS Number 616-05-7

Safety & Handling: 2-Bromoheptanoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The acidic nature of the carboxylic acid proton must be considered when selecting reaction bases to avoid simple acid-base neutralization without desired coupling.[5]

Core Concepts: The Palladium & Nickel Catalytic Cycles

Most cross-coupling reactions involving organohalides proceed through a common catalytic cycle, typically involving a palladium or nickel catalyst.[3][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.[7]

The general cycle consists of three primary steps:

  • Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of 2-bromoheptanoic acid. This is often the rate-determining step for alkyl halides.[6]

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The nucleophilic coupling partner (e.g., an organoboron reagent) transfers its organic group to the metal center, or an alkene coordinates and inserts into the metal-carbon bond.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst.[9]

Bulky, electron-rich phosphine ligands are critical for stabilizing the catalyst, promoting oxidative addition, and facilitating the final reductive elimination step.[3]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_R1 R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_R1 R¹-X Transmetalation Transmetalation (e.g., Suzuki) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1->PdII_R1R2 R²-M PdII_R1R2->Pd0 RE Reductive Elimination Product Product R¹-R² PdII_R1R2->Product R1X_start R¹-X (2-Bromoheptanoic Acid) R1X_start->Pd0 R2M_start R²-M (Nucleophile) R2M_start->PdII_R1 Suzuki_Workflow start Start: Assemble Glassware prep 1. Flame-dry Schlenk flask under vacuum and backfill with Argon. start->prep add_solids 2. Add Pd(OAc)₂, P(t-Bu)₃, and 4-methoxyphenylboronic acid. prep->add_solids purge 3. Evacuate and backfill with Argon (3x cycles). add_solids->purge add_liquids 4. Add anhydrous THF/DMF, 2-bromoheptanoic acid, and TMSCl via syringe. purge->add_liquids cool 5. Cool reaction mixture to 0 °C. add_liquids->cool add_base 6. Add LiHMDS solution dropwise. cool->add_base react 7. Warm to room temp. and then heat to 80 °C. Monitor by TLC/LC-MS. add_base->react workup 8. Quench with aq. HCl. Extract with Ethyl Acetate. react->workup purify 9. Dry, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: General workflow for the α-arylation of 2-bromoheptanoic acid.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and P(t-Bu)₃ (8.1 mg, 0.04 mmol, 4 mol%).

  • Reactant Addition: Add 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv).

  • Inerting: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment. [7]4. Solvent and Substrate Addition: Add 5 mL of anhydrous THF and 1 mL of anhydrous DMF via syringe. Add 2-bromoheptanoic acid (209 mg, 1.0 mmol, 1.0 equiv) and TMSCl (0.38 mL, 3.0 mmol, 3.0 equiv) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add LiHMDS (2.2 mL of a 1.0 M solution in THF, 2.2 mmol, 2.2 equiv) dropwise over 5 minutes. The solution may change color.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat in a pre-heated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)heptanoic acid.

Application 2: Heck-Mizoroki Reaction for α-Vinylation

The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an organohalide with an alkene. [8][10]Using 2-bromoheptanoic acid (typically as its ester derivative to avoid complications with the acidic proton), this reaction allows for the synthesis of α-vinylated carboxylic acids, which are versatile synthetic intermediates.

Causality Behind Experimental Choices
  • Substrate Form: While direct Heck couplings on free acids have been reported, it is far more common and reliable to use an ester derivative, such as the methyl or ethyl ester of 2-bromoheptanoic acid. This prevents the acidic proton from neutralizing the base required for the catalytic cycle. [10]* Catalyst and Base: The standard Heck catalyst system involves a Pd(0) source, often generated in situ from Pd(OAc)₂, and a phosphine ligand. [8]The base (e.g., triethylamine (Et₃N) or K₂CO₃) is crucial for neutralizing the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst. [8][10]* Solvent: Polar aprotic solvents like DMF, acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure solubility of the reactants and the palladium catalyst complex. [10]

Protocol: Heck Coupling of Ethyl 2-bromoheptanoate with Styrene

Materials:

  • Ethyl 2-bromoheptanoate (prepared from 2-bromoheptanoic acid)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask under Argon, add ethyl 2-bromoheptanoate (237 mg, 1.0 mmol, 1.0 equiv), styrene (125 mg, 1.2 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add 5 mL of anhydrous DMF and triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with 20 mL of diethyl ether and wash with water (3 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield ethyl 2-benzylhept-2-enoate.

Application 3: Buchwald-Hartwig Amination for α-Amino Acid Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a vast range of amines. [11][12]Applying this chemistry to 2-bromoheptanoic acid or its derivatives provides a direct route to novel α-amino acids.

Causality Behind Experimental Choices
  • Catalyst System: This reaction requires a highly active catalyst, typically composed of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or BrettPhos. [3][13]These ligands are crucial for facilitating the challenging C(sp³)-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. [13]Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. [12]* Amine Partner: A wide variety of primary and secondary amines can be used. For the synthesis of a primary α-amino acid, an ammonia equivalent like benzophenone imine can be used, followed by acidic hydrolysis to reveal the primary amine. [14]

Protocol: Buchwald-Hartwig Coupling of Ethyl 2-bromoheptanoate with Aniline

Materials:

  • Ethyl 2-bromoheptanoate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and NaOt-Bu (135 mg, 1.4 mmol, 1.4 equiv).

  • Reactant Addition: Add ethyl 2-bromoheptanoate (237 mg, 1.0 mmol, 1.0 equiv), aniline (112 mg, 1.2 mmol, 1.2 equiv), and 5 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography to yield ethyl 2-(phenylamino)heptanoate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) not formed or oxidized). [7] 2. Impure reagents/solvents (water or oxygen present). 3. Suboptimal ligand or base.1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or ensure in situ reduction conditions are effective. [15] 2. Use freshly distilled/anhydrous solvents; thoroughly degas the reaction mixture. [7] 3. Screen different ligands (e.g., more electron-rich biarylphosphines) or bases.
Side Product Formation 1. Hydrodehalogenation: C-Br bond replaced by C-H. [7] 2. Homocoupling: Dimerization of the nucleophile (e.g., boronic acid). [3] 3. β-Hydride Elimination: For alkyl bromides, can lead to alkene formation.1. Use less polar solvents; ensure base is not excessively strong. [7] 2. Ensure inert atmosphere to minimize oxidative homocoupling; use a slight excess of the halide. [3] 3. Use bulky ligands that disfavor the required geometry for elimination; keep reaction temperatures as low as feasible.
Inconsistent Results 1. Variable quality of catalyst, ligands, or reagents. 2. Inconsistent inert atmosphere technique.1. Use high-purity reagents from reliable sources. 2. Ensure glassware is scrupulously dry and inerting procedures (e.g., multiple vacuum/backfill cycles) are followed rigorously. [7]

Conclusion

2-Bromoheptanoic acid is a versatile and valuable substrate for transition metal-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a diverse array of α-functionalized heptanoic acid derivatives. The protocols for Suzuki, Heck, and Buchwald-Hartwig reactions provided herein serve as robust starting points for methodology development. A thorough understanding of the underlying catalytic cycles and the rationale for each experimental parameter is paramount for achieving high yields, overcoming challenges, and successfully applying this chemistry to complex synthetic targets in pharmaceutical and materials science research.

References

A comprehensive list of sources cited in this document, complete with titles and verifiable URLs.

Click to expand Reference List
  • The Journal of Organic Chemistry. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. [Link]

  • ACS Catalysis. (2017). Ligand-Controlled Nickel-Catalyzed Reductive Relay Cross-Coupling of Alkyl Bromides and Aryl Bromides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PubMed. (2001). Palladium-catalyzed alpha-arylation of esters. [Link]

  • ACS Publications. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2001). Palladium-Catalyzed α -Arylation of Esters. [Link]

  • PMC. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. [Link]

  • PMC. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Esters. [Link]

  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. [Link]

  • Hartwig Group. (n.d.). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Wipf Group. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PMC. (n.d.). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • The Journal of Organic Chemistry. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

Sources

Method

Application Notes and Protocols: The Role of 2-Bromoheptanoic Acid and Its Derivatives in Advancing Lipid Research

Introduction: Unraveling Lipid Metabolism with Chemical Probes The intricate world of lipid metabolism, encompassing everything from energy homeostasis to the post-translational modification of proteins, presents a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling Lipid Metabolism with Chemical Probes

The intricate world of lipid metabolism, encompassing everything from energy homeostasis to the post-translational modification of proteins, presents a significant challenge to researchers. Understanding the roles of individual enzymes and pathways requires tools that can selectively perturb these systems. 2-bromo-fatty acids, including 2-bromoheptanoic acid (2-BrHpA) and its longer-chain analogs like 2-bromopalmitate (2-BP), have emerged as invaluable chemical probes for this purpose.[1][2] Initially identified as inhibitors of lipid metabolism, their utility has expanded, providing researchers with powerful means to investigate fatty acid oxidation and protein acylation.[1] This guide provides an in-depth look at the mechanisms of action of these compounds and detailed protocols for their application in lipid research.

Mechanism of Action: A Two-Pronged Approach to Studying Lipid Biology

The efficacy of 2-bromo-fatty acids as research tools stems from their ability to mimic natural fatty acids, allowing them to enter metabolic and signaling pathways. Once inside the cell, the bromine atom at the alpha-carbon position facilitates the irreversible inhibition of target enzymes.

Inhibition of Mitochondrial β-Oxidation

2-bromo-fatty acids are potent inhibitors of mitochondrial fatty acid β-oxidation (FAO).[2] For these compounds to exert their inhibitory effects, they must first be "activated" by being converted to their coenzyme A (CoA) thioesters.[3][4][5] This activation is carried out by acyl-CoA synthetases.[3]

Once converted to its CoA derivative (2-bromoheptanoyl-CoA), the molecule can enter the β-oxidation spiral. However, the presence of the bromine atom disrupts the normal enzymatic process. Specifically, research on the closely related 2-bromooctanoate has shown that it acts as a mechanism-based inactivator of 3-ketoacyl-CoA thiolase (3-ketothiolase), a key enzyme in the final step of the β-oxidation cycle.[6] The enzyme mistakes 2-bromo-3-ketooctanoyl-CoA, a metabolite of 2-bromooctanoate, for its natural substrate, leading to irreversible alkylation and inactivation of the enzyme.[6] This effectively halts the breakdown of fatty acids for energy production.[7]

Longer-chain 2-bromo-fatty acids, such as 2-bromopalmitate, and their CoA and carnitine esters are also powerful and specific inhibitors of mitochondrial fatty acid oxidation.[8] They can inhibit carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, thereby blocking their entry into the β-oxidation pathway.[2][8][9][10]

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix 2-BrHpA 2-BrHpA Acyl-CoA_Synthetase Acyl-CoA Synthetase 2-BrHpA->Acyl-CoA_Synthetase 2-BrHpA-CoA 2-Bromoheptanoyl-CoA Acyl-CoA_Synthetase->2-BrHpA-CoA 2-BrHpA-CoA_mito 2-Bromoheptanoyl-CoA 2-BrHpA-CoA->2-BrHpA-CoA_mito Transport Beta_Oxidation β-Oxidation Enzymes Metabolite 2-Bromo-3-ketoheptanoyl-CoA Beta_Oxidation->Metabolite 3-Ketothiolase 3-Ketothiolase Metabolite->3-Ketothiolase Inhibition Irreversible Inhibition 3-Ketothiolase->Inhibition 2-BrHpA-CoA_mito->Beta_Oxidation

Figure 1. Mechanism of 2-BrHpA-mediated inhibition of fatty acid oxidation.

Probing Protein Acylation

Protein acylation, such as S-palmitoylation, is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein. This modification plays a crucial role in regulating protein trafficking, localization, and function. 2-bromopalmitate (2-BP) is a widely used tool to study this process.[1][11]

Similar to its role in FAO, 2-BP is converted to 2-bromopalmitoyl-CoA within the cell.[1] This activated form can then serve as a substrate for palmitoyl acyltransferases (PATs), also known as DHHC enzymes, which catalyze the attachment of palmitate to proteins.[1] However, instead of being transferred to the target protein, the reactive 2-bromopalmitoyl-CoA can form a covalent bond with a critical cysteine residue in the active site of the DHHC enzyme, leading to its irreversible inhibition.[1]

Furthermore, 2-BP has also been shown to inhibit acyl-protein thioesterases (APTs), the enzymes responsible for removing palmitate from proteins.[11][12] This dual inhibition of both the "writer" (PAT) and "eraser" (APT) enzymes of palmitoylation makes 2-BP a potent, albeit non-selective, inhibitor of the palmitoylation cycle.[11][12] Researchers should be mindful of this promiscuous reactivity when interpreting results.[1][13]

2-BP 2-BP 2-BP-CoA 2-Bromopalmitoyl-CoA 2-BP->2-BP-CoA Acyl-CoA Synthetase APT Acyl-Protein Thioesterase (APT) 2-BP->APT Inhibits DHHC_PAT DHHC Palmitoyl Acyltransferase (PAT) 2-BP-CoA->DHHC_PAT Palmitoylated_Protein Palmitoylated Protein DHHC_PAT->Palmitoylated_Protein Blocks Acylation Inhibition_PAT Irreversible Inhibition DHHC_PAT->Inhibition_PAT Protein_Cys Substrate Protein (with Cysteine) APT->Protein_Cys Blocks Deacylation Protein_Cys->DHHC_PAT Palmitoylated_Protein->APT Inhibition_APT Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Recrystallization of 2-Bromoheptanoic Acid

Welcome to the Technical Support Center for halogenated aliphatic carboxylic acids. 2-Bromoheptanoic acid (CAS: 2624-06-8) is a critical intermediate in pharmaceutical synthesis and enoate reductase-mediated biocatalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated aliphatic carboxylic acids. 2-Bromoheptanoic acid (CAS: 2624-06-8) is a critical intermediate in pharmaceutical synthesis and enoate reductase-mediated biocatalysis[1]. Typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction using dry bromine and phosphorus trichloride[2], its purification presents unique challenges due to its physical state (liquid at room temperature) and thermal sensitivity.

This guide provides field-proven troubleshooting, physicochemical data, and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 2-bromoheptanoic acid is critical for designing an effective purification strategy. Below is a summary of quantitative data and how each property dictates experimental choices.

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₇H₁₃BrO₂The 7-carbon aliphatic chain increases lipophilicity, necessitating non-polar solvents (e.g., diethyl ether, hexane) for efficient extraction.
Physical State (20 °C) LiquidPrevents standard room-temperature recrystallization; requires derivatization into a solid salt for crystal lattice purification.
Boiling Point ~140–145 °C (at 10 mmHg)High boiling point requires high-vacuum distillation to prevent thermal degradation (dehydrohalogenation).
Density ~1.3 g/mLHeavier than water; forms the bottom layer in aqueous extractions unless diluted in a lighter organic solvent like ether.

Troubleshooting FAQs: Common Experimental Roadblocks

Q1: My crude 2-bromoheptanoic acid turns dark brown during distillation, and the yield is low. What is happening? A1: The dark brown discoloration is caused by the release of free bromine ( Br2​ ) and thermal degradation. 2-Bromoalkanoic acids are thermally sensitive; excessive heat causes the cleavage of the weak C-Br bond, leading to dehydrohalogenation (forming 2-heptenoic acid).

  • Solution: Never distill this compound at atmospheric pressure. Always use a high-vacuum setup (< 2 mmHg) to significantly lower the boiling point. Prior to distillation, wash the crude mixture with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to quench residual free bromine.

Q2: How can I perform a recrystallization on a compound that is a liquid at room temperature? A2: Direct recrystallization of liquid aliphatic acids is practically impossible without specialized ultra-low temperature equipment. Instead, you must use Amine Salt Derivatization . By reacting the liquid acid with a bulky amine like dicyclohexylamine (DCHA), you convert it into a highly crystalline solid salt. This salt can be easily recrystallized from standard solvents (like ethyl acetate) to remove impurities. Once purified, the salt is treated with aqueous acid to regenerate the pure liquid 2-bromoheptanoic acid.

Q3: How do I resolve racemic 2-bromoheptanoic acid into its specific enantiomers for API synthesis? A3: If enantiopurity is required, classical resolution via diastereomeric salt formation is the standard approach[1]. Instead of the achiral DCHA, use a chiral amine such as (R)- or (S)-phenylethylamine. The resulting diastereomeric salts will possess different solubilities, allowing them to be separated by fractional recrystallization before acid regeneration.

Self-Validating Experimental Protocols

As an application scientist, you must rely on protocols that verify themselves at each step. Below are the definitive workflows for purifying 2-bromoheptanoic acid.

Protocol A: Pre-Distillation Cleanup & High-Vacuum Distillation

Use this for bulk purification of crude HVZ reaction mixtures.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of 10% aqueous Na2​S2​O3​ and shake vigorously.

    • Causality: Thiosulfate reduces hazardous, oxidative Br2​ to benign bromide ions.

    • Self-Validation: The immediate disappearance of the reddish-brown tint in the organic layer confirms the complete neutralization of residual bromine.

  • Extraction: Extract the aqueous layer with diethyl ether (2 × 50 mL). Combine the organic layers and dry over anhydrous MgSO4​ .

  • Distillation: Filter the drying agent, concentrate the solvent in vacuo, and transfer the residue to a short-path distillation apparatus. Apply high vacuum (< 2 mmHg) and heat the oil bath slowly.

    • Self-Validation: The collection of a clear, colorless liquid at a stable vapor temperature confirms the successful isolation of the target acid without thermal degradation.

Protocol B: DCHA Salt Derivatization and Recrystallization

Use this for achieving ultra-high chemical purity when distillation is insufficient.

  • Salt Formation: Dissolve 1.0 equivalent of crude 2-bromoheptanoic acid in anhydrous diethyl ether (0.5 M concentration). Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise with stirring.

    • Causality: The bulky cyclohexyl rings of DCHA promote tight, highly ordered crystal lattice packing, excluding liquid impurities.

    • Self-Validation: The instantaneous formation of a thick, white crystalline precipitate confirms successful salt formation.

  • Filtration: Filter the solid DCHA salt under vacuum and wash with cold ether to remove unreacted starting materials and non-acidic impurities.

  • Recrystallization: Dissolve the solid salt in a minimum volume of boiling ethyl acetate. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter and dry the purified crystals.

  • Acid Regeneration: Suspend the purified salt in a biphasic mixture of diethyl ether and 1M HCl (1:1 v/v). Stir vigorously for 30 minutes.

    • Causality: The strong mineral acid (HCl) protonates the carboxylate, driving the 2-bromoheptanoic acid into the ether layer, while the DCHA-HCl salt dissolves in the aqueous layer.

    • Self-Validation: The complete dissolution of the solid suspension and a stable aqueous phase pH of < 2 confirms 100% dissociation of the salt.

  • Isolation: Separate the ether layer, dry over Na2​SO4​ , and evaporate the solvent to yield chemically pure 2-bromoheptanoic acid as a colorless liquid.

Process Visualization

Below is the logical workflow for the DCHA salt derivatization and recrystallization process.

G Crude Crude 2-Bromoheptanoic Acid (Liquid) SaltForm Add Dicyclohexylamine (DCHA) Solvent: Diethyl Ether Crude->SaltForm SolidSalt 2-BHA DCHA Salt (Solid Precipitate) SaltForm->SolidSalt Recryst Recrystallization (Ethanol / Ethyl Acetate) SolidSalt->Recryst PureSalt Purified 2-BHA DCHA Salt Recryst->PureSalt Acidify Acidification (1M HCl) & Ether Extraction PureSalt->Acidify PureAcid Pure 2-Bromoheptanoic Acid (Liquid) Acidify->PureAcid

Workflow for the purification of 2-bromoheptanoic acid via DCHA salt recrystallization.

References

  • Organic Chemistry II For Dummies (Details on the Hell-Volhard-Zelinsky reaction and physical properties of carboxylic acids). 103.203.175.
  • SYNTHESIS OF 2,4-THIAZOLIDINEDIONE-2-AZINES... (Methodology for synthesizing 2-bromoheptanoic acid from aliphatic fatty acids). Canadian Science Publishing.
  • Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate... (Insights into biocatalysed reductions and enantiomeric purification of bromo-acids). ACS Publications.

Sources

Optimization

Preventing degradation of 2-bromoheptanoic acid during prolonged storage

Welcome to the technical support center for 2-bromoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-bromoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable reagent. Here, we address common challenges and questions regarding its storage and handling, providing in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section tackles the most common inquiries we receive about 2-bromoheptanoic acid, providing concise, scientifically-grounded answers.

Q1: What is the primary degradation pathway for 2-bromoheptanoic acid during storage?

A1: The principal degradation route is dehydrohalogenation , an elimination reaction where the bromine atom at the alpha-position and a hydrogen atom from the adjacent beta-position are removed, forming 2-heptenoic acid and hydrogen bromide (HBr).[1][2][3] This process can be accelerated by the presence of bases, heat, and certain metal ions. A secondary, though less common, pathway is hydrolysis , where the bromine atom is substituted by a hydroxyl group, yielding 2-hydroxyheptanoic acid.[4][5]

Q2: What are the ideal temperature and atmospheric conditions for storing 2-bromoheptanoic acid?

A2: For prolonged storage, 2-bromoheptanoic acid should be stored at 2-8°C .[6][7] Some suppliers may recommend room temperature for shorter periods, but refrigeration significantly minimizes the rate of potential degradation reactions.[8] It should be stored under an inert atmosphere , such as argon or nitrogen. This is crucial to displace moisture and oxygen, which can participate in hydrolysis and oxidative processes, respectively. The container must be tightly sealed to maintain this inert environment.[6][7][9]

Q3: Can I store 2-bromoheptanoic acid in any type of container?

A3: No, the choice of container is critical. Borosilicate glass (e.g., amber glass bottles) is the preferred material due to its chemical inertness.[10] The amber color is important as it protects the compound from light, particularly UV radiation, which can induce photolytic degradation and the formation of bromine radicals.[11][12][13][14] Avoid plastic containers unless they are specifically rated for long-term storage of halogenated organic acids, as plasticizers can leach into the compound, and some plastics may be permeable to moisture. Also, avoid metal containers, as metal ions can catalyze degradation.[10]

Q4: I've noticed a discoloration (yellowing/browning) in my stored 2-bromoheptanoic acid. What does this indicate?

A4: Discoloration is a common sign of degradation. The formation of hydrogen bromide (HBr) during dehydrohalogenation can lead to the liberation of bromine (Br₂), which has a characteristic brownish color. The presence of other impurities or side-reaction products can also contribute to a change in color. If you observe discoloration, it is highly recommended to re-analyze the purity of the material before use.

Q5: How can I assess the purity of my 2-bromoheptanoic acid after prolonged storage?

A5: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the parent compound and detecting non-volatile impurities like 2-heptenoic acid or 2-hydroxyheptanoic acid.[15][16] Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is also effective, particularly after derivatization to a more volatile ester form. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify degradation products. Finally, a simple melting point determination can be a quick, albeit less specific, indicator of purity, as impurities will typically depress and broaden the melting range.[17]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues encountered with 2-bromoheptanoic acid.

Problem: Unexpected reaction outcomes or low yields.

This is often the first sign that the integrity of your starting material may be compromised.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Problem: Visible changes in the material (discoloration, precipitation).

Troubleshooting Steps:

  • Do not use the material directly. Visible changes are a strong indicator of significant degradation.

  • Safely handle the material in a well-ventilated fume hood. Degradation can release HBr gas, which is corrosive and toxic.

  • Perform a purity analysis. Use HPLC or GC to quantify the remaining 2-bromoheptanoic acid and identify impurities.

  • If the purity is compromised, consider purification. Depending on the nature of the impurities, fractional distillation under reduced pressure may be a viable option. However, for routine laboratory use, it is often more cost-effective and reliable to procure a fresh batch.

  • Review and rectify storage procedures. This is the most critical step to prevent future occurrences. Ensure the material is stored according to the guidelines in the FAQ section.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing 2-bromoheptanoic acid to maintain its stability and purity over extended periods.

Materials:

  • 2-bromoheptanoic acid

  • Amber borosilicate glass bottle with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or a suitable sealing tape

  • Refrigerator (2-8°C)

Procedure:

  • Container Preparation: Ensure the amber glass bottle and cap are clean and completely dry. Any residual moisture can promote hydrolysis.

  • Inert Gas Purge: Place the open bottle containing the 2-bromoheptanoic acid into a larger container or glove bag that can be purged with an inert gas. Alternatively, gently flush the headspace of the bottle with a slow stream of argon or nitrogen for 1-2 minutes. The goal is to displace the air and any moisture.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior seal and is resistant to chemical attack.

  • Parafilm Sealing: For an extra layer of protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm.

  • Labeling: Clearly label the bottle with the compound name, date of storage, and any other relevant information.

  • Refrigeration: Place the sealed bottle in a refrigerator maintained at 2-8°C. Store it away from incompatible chemicals, such as strong bases or oxidizing agents.[18][19]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of 2-bromoheptanoic acid and detecting common degradation products.

Instrumentation and Columns:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility) [15]

  • 2-Bromoheptanoic acid standard (of known high purity)

  • Sample of stored 2-bromoheptanoic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1%). A common starting point is a 60:40 or 70:30 mixture of acetonitrile to water. The exact ratio may need to be optimized.

  • Standard Preparation: Accurately prepare a stock solution of the high-purity 2-bromoheptanoic acid standard in the mobile phase or a suitable solvent like acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored 2-bromoheptanoic acid at the same concentration as the standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Inject a blank (mobile phase).

    • Inject the standard solution.

    • Inject the sample solution.

  • Data Analysis:

    • Compare the chromatogram of the sample to the standard.

    • The main peak in the sample should have the same retention time as the standard.

    • Identify any additional peaks in the sample chromatogram. The primary degradation product, 2-heptenoic acid, will likely have a different retention time.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Data Summary

The following table summarizes the key parameters for the storage and analysis of 2-bromoheptanoic acid.

ParameterRecommended Condition/ValueRationale
Storage Temperature 2-8°CMinimizes rates of dehydrohalogenation and hydrolysis.[6][7]
Storage Atmosphere Inert (Argon or Nitrogen)Prevents moisture- and oxygen-mediated degradation.
Container Type Amber Borosilicate GlassChemically inert and protects from photolytic degradation.[10]
Incompatible Materials Strong bases, Oxidizing agents, MetalsCan catalyze or participate in degradation reactions.[18][19]
Primary Purity Analysis HPLC (C18, UV 210 nm)Quantifies parent compound and non-volatile impurities.[15][16]
Confirmatory Analysis GC-MS (after derivatization), NMRProvides structural confirmation of parent and impurities.

Mechanistic Insights

Understanding the "why" behind these recommendations is crucial for their effective implementation.

Dehydrohalogenation Mechanism

This is an E2 elimination reaction, which is favored by base. Even trace amounts of basic impurities or moisture can initiate this process. The HBr produced can also act as a catalyst for further degradation.

Caption: Major degradation pathways of 2-bromoheptanoic acid.

Photodegradation

The C-Br bond is susceptible to homolytic cleavage upon exposure to UV light.[12][14] This generates a bromine radical and an alkyl radical, which can initiate a cascade of unwanted side reactions, leading to complex impurity profiles. The use of amber glass is a simple and effective countermeasure.

By adhering to these guidelines, you can ensure the long-term integrity of your 2-bromoheptanoic acid, leading to more reliable and reproducible experimental outcomes.

References

  • MP Biomedicals. (2023, June 16).
  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • PMC. (2023, December 30). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]

  • Eos.org. (2019, January 22). “Eco-friendly” Flame Retardant May Have Eco-poor Breakdown. [Link]

  • PMC. (n.d.). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. [Link]

  • PubMed. (2018, November 15). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. [Link]

  • Safe Operating Procedure. (2022, December). Compatible Chemical Storage. [Link]

  • UCSD Blink. (2024, March 3). Chemical Compatibility Guidelines. [Link]

  • Simple Logic. (2026, March 5). Chemical Compatibility Chart Guide: Essential Reference for Safe Storage & Handling. [Link]

  • Vaia. (2023, October 14). Dehydrohalogenation of Alkyl Halides: Meaning, Examples. [Link]

  • Grokipedia. (n.d.). Dehydrohalogenation. [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. [Link]

  • YouTube. (2018, July 13). Elimination reactions - Dehydrohalogenation. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • YouTube. (2022, July 29). The hydrolysis of optically active 2-bromobutane with aqueous NaOH results in the formation of. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Bromoheptanoic acid on Newcrom R1 HPLC column. [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. [Link]

Sources

Troubleshooting

Resolving enantiomers of racemic 2-bromoheptanoic acid efficiently

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with resolving enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with resolving enantiomers of racemic 2-bromoheptanoic acid.

Because α-bromo carboxylic acids are highly reactive and configurationally labile under certain conditions, standard resolution techniques often fail. This guide bypasses basic theory and dives directly into field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.

Core Resolution Workflows

ResolutionWorkflow cluster_CIDR Crystallization-Induced Dynamic Resolution (CIDR) cluster_Enzyme Enzymatic Kinetic Resolution Racemate Racemic 2-Bromoheptanoic Acid Amine Add (1R,2S)-ADPE + TBAB (Catalyst) Racemate->Amine Pathway A Lipase Lipase (C. cylindracea) + Organic Solvent + Alcohol Racemate->Lipase Pathway B Epimerization In Situ Epimerization (Solution Phase) Amine->Epimerization Crystallization Selective Crystallization of (R)-Diastereomeric Salt Epimerization->Crystallization Drives Equilibrium EnantiomerR Enriched (R)-Enantiomer (Yield >90%, ee >88%) Crystallization->EnantiomerR Esterification Asymmetric Esterification Lipase->Esterification Separation Physical Separation (Ester vs. Acid) Esterification->Separation EnantiomerS Enriched (S)-Enantiomer (Unreacted Acid) Separation->EnantiomerS

Workflow comparing CIDR and Enzymatic Resolution pathways for racemic 2-bromoheptanoic acid.

Troubleshooting & FAQs

Q1: We are experiencing low yields (<50%) when performing classical diastereomeric salt resolution. How can we break the 50% theoretical yield limit? A1: Standard classical resolution is mathematically capped at a 50% yield because it relies on static separation. To break this limit, you must implement Crystallization-Induced Dynamic Resolution (CIDR) .

  • The Causality: The α-proton of 2-bromoalkanoic acids is highly acidic due to the electron-withdrawing inductive effect of the adjacent bromine atom. By introducing a catalytic amount of tetrabutylammonium bromide (TBAB), you facilitate reversible enolization/epimerization of the un-crystallized enantiomer in the solution phase. When paired with a chiral amine like (1R,2S)-2-amino-1,2-diphenylethanol, Le Chatelier's principle drives the equilibrium entirely toward the less soluble diastereomeric salt. This method reliably converts the racemate into the R-enantiomer with up to 90% yield and 88% ee [1].

Q2: During lipase-catalyzed asymmetric esterification, our enantiomeric excess (ee) degrades over time. What is causing this, and how do we stabilize the system? A2: This degradation is caused by spontaneous background racemization competing with the enzymatic process.

  • The Causality: In highly polar or aqueous-organic biphasic systems, the thermodynamic water activity promotes the dissociation of the α-proton.

  • The Solution: Perform the resolution in strictly anhydrous organic media (e.g., toluene or MTBE) using an immobilized lipase such as Candida cylindracea. Lipases are insoluble in these solvents, which locks their conformation in an active state while preventing aqueous-driven racemization. Furthermore, organic media suppress thermodynamic water activity, driving the esterification forward selectively without degrading the stereocenter of the unreacted acid [2].

Q3: How do we accurately quantify the enantiomeric excess (ee) of our resolved 2-bromoheptanoic acid if we do not have access to a chiral HPLC column? A3: You must utilize indirect separation via pre-column derivatization.

  • The Causality: Enantiomers have identical physicochemical properties in an achiral environment. By reacting the resolved 2-bromoheptanoic acid with an achiral amine (e.g., aniline) using N,N'-dicyclohexylcarbodiimide (DCC), you convert the enantiomers into diastereomeric amides. Diastereomers possess distinct spatial geometries, leading to different partition coefficients. This allows them to be cleanly separated and quantified on a standard, inexpensive achiral C18 HPLC column [3].

Quantitative Performance Data

To assist in selecting the correct resolution strategy for your specific scale and purity requirements, consult the comparative data below:

ParameterClassical ResolutionCIDR (Dynamic Resolution)Enzymatic Resolution (Lipase)
Primary Mechanism Static Diastereomeric Salt FormationSalt Formation + In situ EpimerizationAsymmetric Kinetic Esterification
Max Theoretical Yield 50%100% (Practically ~90%)50% (Kinetic limit)
Typical ee (%) 70 - 85%88 - 95%>95%
Key Reagents Chiral AmineChiral Amine + TBABCandida cylindracea + Alcohol
Operational Challenge Low yield, requires multiple recrystallizationsRequires precise temperature and solvent tuningStrict anhydrous conditions required

Self-Validating Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution (CIDR)

Objective: High-yield isolation of (R)-2-bromoheptanoic acid.

  • System Preparation: In a dry reaction vessel, dissolve 1.0 equivalent of racemic 2-bromoheptanoic acid in a moderately polar solvent system (e.g., a mixture of isopropanol and hexane) to balance solubility and crystallization kinetics.

  • Reagent Addition: Add 1.0 equivalent of the chiral amine ((1R,2S)-2-amino-1,2-diphenylethanol) and 0.05 equivalents of tetrabutylammonium bromide (TBAB).

  • Dynamic Epimerization: Heat the mixture to 60°C to ensure complete dissolution and to activate the TBAB-catalyzed epimerization of the α-stereocenter in the liquid phase.

  • Controlled Cooling: Cool the system linearly at a rate of 0.5°C/minute down to 20°C. Causality: Slow cooling prevents kinetic trapping and ensures the selective precipitation of the thermodynamically favored (R)-diastereomeric salt.

  • Self-Validation Checkpoint: Before filtering the entire batch, extract a 1 mL aliquot of the slurry. Filter, free the acid using 1M HCl, and measure the specific optical rotation. If the rotation does not match the expected value for >85% ee, hold the main batch at 20°C for an additional 12 hours to allow the dynamic equilibrium to resolve further.

  • Recovery: Filter the bulk crystals. Treat the solid with 1M HCl and extract with ethyl acetate to recover the enantioenriched (R)-2-bromoheptanoic acid.

Protocol 2: Lipase-Catalyzed Asymmetric Esterification

Objective: High-ee isolation of (S)-2-bromoheptanoic acid.

  • Media Preparation: Dry toluene over molecular sieves (4Å) for 24 hours to ensure strictly anhydrous conditions.

  • Reaction Assembly: To the dry toluene, add racemic 2-bromoheptanoic acid (100 mM), an aliphatic alcohol (e.g., n-butanol, 300 mM), and immobilized Candida cylindracea lipase (10 mg/mL).

  • Incubation: Agitate the mixture at 30°C. The lipase will selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer as the free acid.

  • Self-Validation Checkpoint: Because this is a kinetic resolution, allowing the reaction to proceed past 50% conversion will begin to consume the desired (S)-enantiomer, destroying your yield. Monitor the reaction strictly via Gas Chromatography (GC). Quench the reaction by filtering out the immobilized enzyme the exact moment the ester peak reaches 50% relative area.

  • Separation: Wash the organic filtrate with saturated aqueous NaHCO3. The unreacted (S)-2-bromoheptanoic acid will partition into the aqueous phase as a sodium salt, while the (R)-ester remains in the organic phase. Acidify the aqueous phase to pH 2 and extract with dichloromethane to yield pure (S)-2-bromoheptanoic acid.

Reference Data & Comparative Studies

Validation

Comparing alpha-halogenated fatty acids in substitution reaction rates

Title: A Comparative Guide to Alpha-Halogenated Fatty Acids in Substitution Reaction Rates Introduction Alpha-halogenated fatty acids (and their ester derivatives) are pivotal electrophilic building blocks in synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to Alpha-Halogenated Fatty Acids in Substitution Reaction Rates

Introduction

Alpha-halogenated fatty acids (and their ester derivatives) are pivotal electrophilic building blocks in synthetic chemistry and drug development. Characterized by a halogen atom (F, Cl, Br, or I) positioned on the carbon adjacent to the carboxyl group, these compounds are highly susceptible to nucleophilic aliphatic substitution ( SN​2 ). They are frequently generated via 1[1]. Understanding the comparative reactivity of these α -halo substrates is critical for optimizing yields in the synthesis of complex active pharmaceutical ingredients (APIs), such as unnatural α -amino acids, targeted affinity labels, and chiral heterocycles.

Mechanistic Causality: The Alpha-Effect in Substitution

In standard aliphatic systems, secondary carbons often exhibit sluggish SN​2 kinetics due to steric hindrance. However, α -halogenated fatty acids display uniquely accelerated substitution rates. As a Senior Application Scientist, it is essential to understand the causality behind this phenomenon:

  • Electronic Activation (Orbital Overlap): The adjacent electron-withdrawing carboxyl group lowers the energy of the transition state. The π∗ orbital of the carbonyl group overlaps favorably with the σ∗ orbital of the C–X bond. This delocalizes the accumulating electron density from the incoming nucleophile, stabilizing the transition state and accelerating the reaction despite steric crowding.

  • Leaving Group Ability: The reaction rate is inversely proportional to the2[2]. The carbon-halogen bond dissociation energy decreases down the periodic table, while the polarizability of the electron cloud increases[3]. Consequently, the established order of reactivity is α -iodo > α -bromo > α -chloro

    α -fluoro [2].

Mechanism Nuc Nucleophile (e.g., Amine) AlphaC Alpha-Carbon (Electrophilic Center) Nuc->AlphaC Backside Attack Halogen Halogen Leaving Group (I > Br > Cl > F) AlphaC->Halogen C-X Bond Cleavage TS S_N2 Transition State (Stabilized by C=O pi* overlap) AlphaC->TS Forms Carbonyl Carboxyl Group (Electron Withdrawing) Carbonyl->AlphaC Inductive Pull Product Substituted Fatty Acid (Inverted Stereocenter) TS->Product Resolves

Logical flow of electronic and steric effects governing S_N2 substitution in alpha-halo acids.

Quantitative Comparison of Reaction Rates

To guide synthetic planning, the following table summarizes the relative reaction rates of α -halogenated substrates in standard SN​2 processes (such as the Finkelstein reaction or amination)[2].

Halogen Leaving GroupRelative SN​2 Reaction RateApprox. C-X Bond Dissociation Energy (kJ/mol)Practical Synthetic Utility
Iodine (I) ~200~234Excellent for rapid, mild substitutions; prone to light/heat degradation.
Bromine (Br) 50 - 100~285The "Goldilocks" standard. Optimal balance of high reactivity and shelf stability[4].
Chlorine (Cl) 1 (Reference)~339Sluggish; often requires elevated temperatures or iodide catalysts[2].
Fluorine (F) < 0.01~485Practically inert to SN​2 ; used when metabolic stability is required, not as a leaving group.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, every protocol must be a self-validating system. Below are two field-proven methodologies for evaluating and utilizing α -halo fatty acid reactivity.

Workflow Prep 1. Substrate Prep Equimolar alpha-halo acids React 2. Reaction Initiation Add Nucleophile + Base Prep->React Monitor 3. Kinetic Monitoring Aliquot sampling via HPLC React->Monitor Analyze 4. Data Analysis Calculate k_obs and rates Monitor->Analyze

Self-validating experimental workflow for measuring substitution kinetics of alpha-halo acids.

Protocol A: Kinetic Measurement of SN​2 Substitution

Purpose: To objectively quantify the reaction rates between α -chloro, α -bromo, and α -iodo fatty acids. Causality Check: By using a vast excess of nucleophile, the reaction follows pseudo-first-order kinetics, isolating the leaving group's effect on the observed rate constant ( kobs​ ).

  • Preparation: Prepare 0.1 M solutions of α -chloro, α -bromo, and α -iodo hexanoic acid in anhydrous DMF.

  • Initiation: Add 1.0 M of a standard nucleophile (e.g., benzylamine) and 1.2 equivalents of N,N-diisopropylethylamine (DIEA) to act as an acid scavenger. Maintain strictly at 25°C.

  • Monitoring: Withdraw 50 μ L aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes). Quench immediately in a cold acidic mobile phase (0.1% TFA in water/acetonitrile) to halt the reaction.

  • Validation & Analysis: Analyze via RP-HPLC at 210 nm. Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope yields −kobs​ . The expected rate order is I > Br > Cl[2].

Protocol B: Dynamic Kinetic Resolution (DKR) of α -Bromo Esters

Purpose: α -Bromo acids and esters are uniquely suited for DKR due to their optimal reactivity. This protocol synthesizes optically active α -amino esters from racemic α -bromo esters[4]. Causality Check: The α -proton in α -bromo esters is sufficiently acidic to allow rapid in situ racemization by a base. If the nucleophilic substitution by an amine is stereoselective and slower than racemization, a 100% theoretical yield of a single enantiomer is possible.

  • Setup: Dissolve racemic (S)-mandelate-derived α -bromo ester (1.0 equiv) in dichloromethane.

  • Reagents: Add the amine nucleophile (1.2 equiv), tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer/nucleophilic catalyst, and DIEA (1.5 equiv)[4].

  • Reaction: Stir at room temperature. Mechanistic note: The TBAI transiently converts the α -bromo ester to an α -iodo intermediate via the Finkelstein reaction, dramatically accelerating the SN​2 substitution[2]. Simultaneously, DIEA promotes continuous enolization/racemization of the unreacted α -bromo starting material[4].

  • Isolation: Wash with 1N HCl, extract with organic solvent, and purify via flash chromatography. Determine diastereomeric ratio (dr) via chiral HPLC (routinely >95:5 dr)[4].

References

  • Benchchem Technical Support Team. "4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical". Benchchem. 2

  • Park, Y. S., & Lee, Y. M. (2009). "Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones". ResearchGate. 4

  • Curran, D. P., et al. (2021). "Applications of Halogen-Atom Transfer (XAT) for the Generation of Carbon Radicals in Synthetic Photochemistry and Photocatalysis". Chemical Reviews - ACS Publications.3

  • Grokipedia Contributors. "Hydroxycarboxylic acid". Grokipedia.1

Sources

Comparative

Chiral Resolution of 2-Bromoheptanoic Acid: A Comparative Guide to Chemical and Enzymatic Workflows

Optically pure α-bromoalkanoic acids, such as 2-bromoheptanoic acid, are indispensable chiral building blocks in modern organic synthesis and drug development. They are frequently utilized as precursors for synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Optically pure α-bromoalkanoic acids, such as 2-bromoheptanoic acid, are indispensable chiral building blocks in modern organic synthesis and drug development. They are frequently utilized as precursors for synthesizing selective inhibitors of matrix metalloproteinases (e.g., MMP-12)[1] and complex mercaptoacyl dipeptides. Because the α-stereocenter bearing the bromine atom undergoes stereospecific nucleophilic substitution (SN2) with complete inversion of configuration, starting with enantiopure 2-bromoheptanoic acid guarantees high stereochemical fidelity in downstream active pharmaceutical ingredients (APIs)[2].

While asymmetric synthesis (such as the bioreduction of alkenes) is gaining traction[3], the resolution of racemic mixtures remains the most scalable and economically viable approach for many laboratories. This guide objectively compares the two prevailing methodologies: Chemical Resolution via Diastereomeric Salt Formation and Enzymatic Kinetic Resolution .

Mechanistic Overview: Chemical vs. Enzymatic Pathways

The core difference between chemical and enzymatic resolution lies in the thermodynamic and kinetic principles driving the separation.

  • Chemical Resolution: Relies on thermodynamics and solubility. By reacting the racemic acid with an enantiopure chiral amine, two diastereomeric salts are formed. Because diastereomers possess different physical properties (specifically, lattice energy and solvation enthalpy), one salt will preferentially crystallize out of a carefully selected solvent system[2].

  • Enzymatic Kinetic Resolution: Relies on transition-state kinetics. A biocatalyst (typically a lipase) is introduced to a racemic ester derivative of the acid. The enzyme's chiral active site stereoselectively binds one enantiomer (often the S-enantiomer for α-halo esters), lowering its activation energy for hydrolysis. If the enantiomeric ratio (E-value) is sufficiently high, one enantiomer is rapidly hydrolyzed to the free acid while the other remains an untouched ester, allowing for simple acid-base separation[3][4].

G Racemate Racemic 2-Bromoheptanoic Acid ChemRes Chemical Resolution (Chiral Amine Addition) Racemate->ChemRes 1 eq. (R)-1-Phenylethylamine Ester Racemic Ethyl 2-Bromoheptanoate Racemate->Ester EtOH, H+ (Esterification) DiaSalt Diastereomeric Salts (Solubility Difference) ChemRes->DiaSalt Cryst Fractional Crystallization DiaSalt->Cryst Cooling / Precipitation ChemProd (R)- or (S)-Acid (ee > 95%) Cryst->ChemProd Acidification (pH 1-2) & Extraction EnzRes Enzymatic Kinetic Resolution (Lipase in Biphasic Media) Ester->EnzRes Hydrolysis Enantioselective Hydrolysis (E-value > 100) EnzRes->Hydrolysis EnzProd (S)-Acid + (R)-Ester (ee > 98%) Hydrolysis->EnzProd Quench at 50% conv. Acid/Base Extraction

Workflow comparison: Chemical vs. Enzymatic resolution of 2-bromoheptanoic acid.

Quantitative Data Comparison

The following table synthesizes the operational and performance metrics of both methods based on standard laboratory-scale optimizations.

ParameterChemical Resolution (Diastereomeric Salt)Enzymatic Kinetic Resolution (Lipase)
Typical Yield (per enantiomer) 30% – 38% (Losses during recrystallization)45% – 49% (Approaching 50% theoretical max)
Enantiomeric Excess (ee) 90% – 95% (Requires multiple crystallizations)> 98% (When quenched at exactly 50% conversion)
Resolving Agent / Catalyst Stoichiometric Chiral Amine (e.g., 1-Phenylethylamine)Catalytic Lipase (e.g., CALB, Y. lipolytica Lip2)
Time to Completion 24 – 48 hours (Due to slow crystallization steps)12 – 24 hours
Scalability High (Standard batch reactors, easy to scale)High (Immobilized enzymes can be recovered/reused)
Environmental Impact Moderate (High organic solvent footprint)Low (Aqueous buffers, mild conditions)
Cost Profile Low initial reagent cost; high solvent recovery costHigher initial biocatalyst cost; low operational cost

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail not just the procedural steps, but the causality behind each experimental choice.

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

This protocol utilizes (R)-(+)-1-phenylethylamine to isolate the target enantiomer.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-bromoheptanoic acid in a minimal volume of warm acetone. Slowly add 0.5 to 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise under continuous stirring.

    • Causality: The basic amine protonates, forming a mixture of [(R)-amine/(R)-acid] and[(R)-amine/(S)-acid] salts. Acetone is chosen because the solubility difference between these two specific diastereomeric salts is maximized in moderately polar, aprotic environments[2].

  • Fractional Crystallization: Heat the mixture to reflux until a clear solution is achieved. Allow the flask to cool ambiently to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow, controlled cooling ensures that only the diastereomer with the higher lattice energy nucleates and grows, maximizing the initial diastereomeric excess (de).

  • Recrystallization (Self-Validation): Filter the precipitate. To validate and upgrade the purity, perform a second crystallization using the same solvent system. Check the optical rotation of a small, acidified sample; if the specific rotation matches literature values, proceed to recovery.

  • Acidification and Recovery: Suspend the purified salt in distilled water and acidify to pH 1–2 using 2M HCl. Extract the aqueous layer three times with dichloromethane (DCM).

    • Causality: The strong mineral acid fully protonates the carboxylate, disrupting the salt. The chiral amine becomes a highly water-soluble hydrochloride salt, while the liberated, enantiopure 2-bromoheptanoic acid partitions entirely into the organic DCM layer.

Protocol B: Enzymatic Kinetic Resolution

This protocol utilizes a lipase (e.g., Yarrowia lipolytica or Candida antarctica Lipase B) to perform an enantioselective hydrolysis[4].

  • Substrate Esterification: Reflux racemic 2-bromoheptanoic acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 4 hours to yield racemic ethyl 2-bromoheptanoate.

    • Causality: Lipases are naturally evolved to act on ester bonds at lipid-water interfaces. Free α-bromo carboxylic acids are poor substrates and can locally denature the enzyme's active site due to high acidity.

  • Biphasic Enzymatic Hydrolysis: Suspend the racemic ester in a 1:1 biphasic mixture of 0.1 M sodium phosphate buffer (pH 7.0) and an organic solvent (e.g., decane or supercritical CO₂). Add the immobilized lipase to initiate the reaction[4].

    • Causality: The biphasic system is critical. The hydrophobic ester resides in the organic phase, preventing substrate inhibition and protecting the enzyme from solvent toxicity, while the buffer maintains the optimal pH for the catalytic serine-histidine-aspartate triad[4].

  • In-Process Monitoring (Self-Validation): Sample the organic layer every 2 hours and analyze via chiral Gas Chromatography (GC).

    • Causality: Kinetic resolution is a race between two enantiomers. To achieve >98% ee for both the product acid and the unreacted ester, the reaction must be quenched at exactly 45–50% conversion. Over-conversion degrades the ee of the remaining ester; under-conversion degrades the ee of the hydrolyzed acid.

  • Separation: Once 50% conversion is reached, filter out the immobilized enzyme to quench the reaction. Adjust the aqueous phase to pH 8.0 with saturated NaHCO₃ and extract with hexane.

    • Causality: At pH 8.0, the hydrolyzed (S)-acid is a water-soluble carboxylate salt, while the unreacted (R)-ester remains in the organic hexane layer.

  • Acid Recovery: Acidify the aqueous phase to pH 2.0 with 2M HCl and extract with DCM to recover the enantiopure (S)-2-bromoheptanoic acid[3].

Conclusion & Recommendations

For drug development professionals scaling up 2-bromoheptanoic acid production:

  • Choose Chemical Resolution if you are operating in a traditional synthetic facility lacking biocatalysis infrastructure, or if you require the (R)-enantiomer and have access to cheap (S)-chiral amines.

  • Choose Enzymatic Resolution if you require exceptionally high enantiomeric purities (>98% ee) without the yield-sacrificing burden of multiple recrystallizations. The enzymatic route is inherently greener, highly reproducible, and the immobilized biocatalysts can be recycled across multiple batches, significantly lowering long-term operational costs[3][4].

References

  • Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients - ACS Publications. Available at:[Link][3]

  • Product Subclass 8: 2-Heteroatom-Substituted Alkanoic Acids - SR Chemler and TP Zabawa (Science of Synthesis). Available at:[Link][2]

  • Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two-phase system - CORE. Available at:[Link][4]

  • SELECTIVE INHIBITORS OF MMP-12 - European Patent Office - EP 1140984 B1. Available at:[Link][1]

Sources

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